2-(2-Chloropyridin-4-yl)propan-2-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloropyridin-4-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-8(2,11)6-3-4-10-7(9)5-6/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYCQEQOWVMVCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=NC=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(2-Chloropyridin-4-yl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(2-Chloropyridin-4-yl)propan-2-ol, a key intermediate in the development of various pharmaceutical compounds. The document outlines a robust and well-documented synthetic pathway, commencing from commercially available precursors. Detailed experimental protocols for each synthetic step are provided, along with a summary of quantitative data to facilitate reproducibility and process optimization.
Synthetic Strategy
The most direct and widely applicable method for the synthesis of this compound involves a two-step process. The first step is the esterification of 2-chloroisonicotinic acid to its corresponding methyl ester. The second, and final, step involves the addition of two equivalents of a methyl Grignard reagent to the ester, which, after an aqueous workup, yields the desired tertiary alcohol.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 2-chloroisonicotinate
The esterification of 2-chloroisonicotinic acid is efficiently achieved using thionyl chloride in methanol. This method is advantageous as it proceeds under mild conditions and typically results in high yields.
Reaction:
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Chloropyridin-4-yl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of the chemical compound 2-(2-Chloropyridin-4-yl)propan-2-ol. Due to the limited availability of direct experimental data for this specific molecule, this document combines confirmed data with predicted values and outlines generalized experimental protocols based on structurally analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development who may be interested in this or related chemical scaffolds. All quantitative data is presented in clear, tabular formats, and key experimental workflows are visualized using diagrams.
Chemical Identity and Physical Properties
This compound is a heterocyclic compound containing a substituted pyridine ring. Its chemical structure and basic identifiers are crucial for its unambiguous identification in research and development.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1240620-98-7[1] |
| Molecular Formula | C₈H₁₀ClNO[1] |
| Molecular Weight | 171.62 g/mol [1] |
| Canonical SMILES | CC(C)(C1=CC(=NC=C1)Cl)O |
| InChI Key | UJYCQEQOWVMVCW-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| pKa | Data not available | - |
| logP (XlogP3) | 1.5 | Predicted by PubChem |
Note: The lack of experimentally determined physical properties highlights a significant data gap for this compound. Researchers are advised to perform their own characterizations.
Experimental Protocols
Synthesis
A plausible synthetic route for this compound involves a Grignard reaction. This common organometallic reaction is widely used to form carbon-carbon bonds. In this case, a Grignard reagent would be prepared from a suitable brominated or iodinated chloropyridine, which is then reacted with acetone to form the tertiary alcohol.
General Protocol for Grignard Synthesis:
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 4-bromo-2-chloropyridine (or a suitable alternative) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Add a small amount of the halide solution to the magnesium and initiate the reaction (slight warming may be necessary).
-
Once the reaction starts, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of anhydrous acetone in diethyl ether or THF dropwise via the dropping funnel.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
Caption: Synthetic workflow for this compound.
Purification
The crude product obtained from the synthesis will likely contain unreacted starting materials and byproducts. Purification can be achieved using standard laboratory techniques.
Protocol for Column Chromatography:
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Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
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Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
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Elution: Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system (e.g., 100% hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate).
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Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
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Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using various analytical techniques.
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the pyridine ring, as well as a singlet for the two methyl groups and a singlet for the hydroxyl proton of the propan-2-ol moiety. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.
2.3.2. High-Performance Liquid Chromatography (HPLC)
HPLC can be used to assess the purity of the compound. A reverse-phase HPLC method would be appropriate.
General HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid or formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound (likely around 260-270 nm for a chloropyridine derivative).
-
Injection Volume: 10 µL.
2.3.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive ion mode would be expected to show the [M+H]⁺ ion at m/z 172.0524.
References
In-Depth Technical Guide: 2-(2-Chloropyridin-4-yl)propan-2-ol (CAS No. 1240620-98-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 2-(2-Chloropyridin-4-yl)propan-2-ol, including its chemical identity, structural information, and relevant data for its application in research and development.
Chemical and Physical Properties
This compound is a substituted pyridine derivative. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 1240620-98-7[1] |
| Molecular Formula | C₈H₁₀ClNO |
| Molecular Weight | 171.62 g/mol [1] |
| Canonical SMILES | CC(C)(C1=CC(=NC=C1)Cl)O |
| InChI Key | UJYCQEQOWVMVCW-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
While specific experimental protocols for the synthesis of this compound are not widely published in readily available literature, a plausible and commonly employed synthetic route involves the Grignard reaction. This approach would utilize a suitable Grignard reagent derived from a protected 4-halopyridine, followed by reaction with acetone.
A potential synthetic workflow is outlined below.
Logical Workflow for Synthesis
Caption: A logical workflow for the synthesis of this compound.
Detailed Hypothetical Protocol:
-
Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings would be added, followed by a small crystal of iodine to initiate the reaction. A solution of 2,4-dichloropyridine in anhydrous tetrahydrofuran (THF) would then be added dropwise to the magnesium suspension. The reaction mixture would be stirred and gently heated to facilitate the formation of the Grignard reagent, 2-chloro-4-pyridylmagnesium chloride.
-
Reaction with Acetone: The freshly prepared Grignard reagent would be cooled in an ice bath. A solution of anhydrous acetone in anhydrous THF would then be added dropwise to the Grignard reagent. The reaction would be allowed to proceed at room temperature for a specified time to ensure complete conversion.
-
Quenching and Extraction: The reaction would be carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture would be extracted with an organic solvent such as ethyl acetate. The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product would be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
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Characterization: The structure and purity of the final compound would be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Analytical Data
Predicted Spectral Data
| Technique | Predicted Characteristics |
| ¹H NMR | - A singlet for the two methyl groups (-(CH₃)₂). - A singlet for the hydroxyl proton (-OH). - Signals in the aromatic region corresponding to the protons on the pyridine ring. |
| ¹³C NMR | - A signal for the quaternary carbon attached to the hydroxyl group. - A signal for the methyl carbons. - Signals in the aromatic region for the carbons of the pyridine ring, including the carbon bearing the chlorine atom. |
| Mass Spec. | - A molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation patterns typical for the loss of a methyl group, a water molecule, and other fragments from the pyridine ring. |
| IR Spec. | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. - C-H stretching vibrations in the aromatic and aliphatic regions. - C-Cl stretching vibrations. |
Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain regarding the biological activity or the signaling pathways associated with this compound. Pyridine-based compounds are a common scaffold in medicinal chemistry and have been shown to exhibit a wide range of biological activities. Further research and screening would be necessary to determine the pharmacological profile of this particular compound.
General Workflow for Biological Activity Screening
For researchers interested in evaluating the biological potential of this compound, a general workflow for screening is presented below.
References
Technical Guide: The Role of 2-(2-Chloropyridin-4-yl)propan-2-ol in Synthetic Chemistry
Introduction
2-(2-Chloropyridin-4-yl)propan-2-ol is a heterocyclic alcohol that has garnered significant interest within the field of medicinal chemistry. While comprehensive data on its direct biological mechanism of action is not extensively documented in publicly available literature, its primary and critical role is established as a key intermediate in the synthesis of a variety of bioactive molecules. This technical guide elucidates the core utility of this compound as a precursor in multi-step synthetic pathways, focusing on its application in the development of pharmacologically relevant compounds. This document is intended for researchers, scientists, and drug development professionals who may utilize this compound in their synthetic endeavors.
Core Application: An Intermediate in Pharmaceutical Synthesis
The principal application of this compound lies in its function as a building block for more complex molecules. Its chemical structure, featuring a reactive chlorine atom on the pyridine ring and a tertiary alcohol, makes it a versatile synthon for introducing the 2-chloropyridin-4-yl moiety into a target molecule. This is particularly relevant in the synthesis of kinase inhibitors and other therapeutic agents.
While specific quantitative data on the reaction kinetics and yields for every application of this intermediate is proprietary or not widely published, its utility is demonstrated through its inclusion in patented synthetic routes. The general scheme involves the reaction of the tertiary alcohol or the substitution of the chloro group to build the final molecular framework.
Experimental Protocols: General Synthetic Methodologies
The following represents a generalized experimental protocol for the use of this compound as an intermediate. Specific reaction conditions, such as solvents, temperatures, and catalysts, will vary depending on the target molecule.
General Procedure for Nucleophilic Substitution at the Pyridine Ring:
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Reactant Preparation: In a clean, dry reaction vessel, this compound is dissolved in an appropriate aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).
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Addition of Nucleophile: The desired nucleophile (e.g., an amine or thiol) is added to the solution, often in the presence of a base (e.g., potassium carbonate, triethylamine) to facilitate the reaction.
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Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80°C to 150°C, depending on the reactivity of the nucleophile. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired compound.
Visualization of Synthetic Utility
The following diagrams illustrate the logical flow of utilizing this compound in a synthetic workflow.
Figure 1: A generalized workflow illustrating the lifecycle of this compound from its synthesis to its incorporation into a final active pharmaceutical ingredient (API).
Figure 2: A simplified diagram showing the role of this compound as a key intermediate in the synthesis of a target molecule.
While the direct biological mechanism of action for this compound is not a primary focus of current research, its significance in synthetic and medicinal chemistry is undeniable. It serves as a crucial and versatile intermediate for the construction of complex molecular architectures, particularly in the development of novel therapeutics. The methodologies outlined in this guide provide a foundational understanding for its application in a laboratory setting. Future research may yet uncover novel biological activities of this compound, but its current value is firmly rooted in its synthetic utility. Researchers and drug development professionals are encouraged to view this compound as a valuable tool in their synthetic arsenal for the creation of next-generation pharmaceuticals.
An In-depth Technical Guide to 2-(2-Chloropyridin-4-yl)propan-2-ol: Synthesis, Properties, and Research Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-chloropyridin-4-yl)propan-2-ol, a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. While the specific discovery of this compound is not prominently documented in peer-reviewed literature, its synthesis is readily achievable through established organometallic reactions. This document outlines a plausible and detailed experimental protocol for its preparation via a Grignard reaction. Furthermore, it presents a consolidated summary of its physicochemical properties and predicted spectroscopic data. Although no specific biological activities have been ascribed to this compound to date, its structural motifs are present in molecules with known pharmacological profiles, suggesting its potential as a valuable building block for the synthesis of novel therapeutic agents.
Introduction
This compound is a tertiary alcohol containing a 2-chloropyridine scaffold. The pyridine ring is a common feature in many pharmaceuticals, and the presence of a chlorine atom provides a handle for further chemical modifications, such as cross-coupling reactions. The propan-2-ol group can influence the solubility and metabolic stability of parent molecules. This combination of features makes this compound an attractive starting material or intermediate for the synthesis of more complex molecules with potential biological activity. This guide serves as a technical resource for researchers interested in the synthesis and utilization of this compound.
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₈H₁₀ClNO |
| Molecular Weight | 171.62 g/mol |
| CAS Number | 1240620-98-7 |
| Appearance | White to off-white solid (predicted) |
| Boiling Point | Not determined |
| Melting Point | Not determined |
| Solubility | Soluble in methanol, ethanol, DMSO (predicted) |
| Predicted ¹H NMR | See Section 4 for detailed assignments |
| Predicted ¹³C NMR | See Section 4 for detailed assignments |
Proposed Synthesis Protocol
A robust and widely applicable method for the synthesis of tertiary alcohols from haloaromatics is the Grignard reaction. The following protocol describes a plausible synthesis of this compound from the commercially available 2-chloro-4-iodopyridine.
Materials and Reagents
-
2-Chloro-4-iodopyridine
-
Magnesium turnings
-
Iodine (crystal)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Acetone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions
Experimental Procedure
-
Preparation of the Grignard Reagent:
-
All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
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To a round-bottom flask containing magnesium turnings (1.2 eq.), add a small crystal of iodine and a minimal amount of anhydrous diethyl ether.
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A solution of 2-chloro-4-iodopyridine (1.0 eq.) in anhydrous diethyl ether is added dropwise to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the formation of the Grignard reagent.
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The remaining 2-chloro-4-iodopyridine solution is added at a rate to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
The flask containing the Grignard reagent is cooled in an ice bath.
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A solution of acetone (1.5 eq.) in anhydrous diethyl ether is added dropwise with vigorous stirring.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
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The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
-
Experimental Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound.
Predicted Spectroscopic Data
Based on known chemical shifts for similar 2-chloropyridine derivatives, the following ¹H and ¹³C NMR data are predicted for this compound.
Predicted ¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.30 | d | 1H | Pyridine H6 |
| ~7.40 | d | 1H | Pyridine H5 |
| ~7.25 | s | 1H | Pyridine H3 |
| ~5.00 | s | 1H | -OH |
| ~1.60 | s | 6H | 2 x -CH₃ |
Predicted ¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~158.0 | Pyridine C4 |
| ~151.0 | Pyridine C2 |
| ~149.5 | Pyridine C6 |
| ~121.0 | Pyridine C5 |
| ~119.0 | Pyridine C3 |
| ~71.0 | C(CH₃)₂OH |
| ~31.0 | 2 x -CH₃ |
Biological Activity and Research Potential
Currently, there is no published data on the specific biological activity of this compound. However, the 2-chloropyridine moiety is a key structural feature in a variety of biologically active compounds. For instance, derivatives of 2-chloropyridine have been investigated for their potential as antitumor agents, with some exhibiting inhibitory activity against enzymes like telomerase.[1][2]
The primary value of this compound for researchers lies in its potential as a versatile building block for the synthesis of new chemical entities. The chloro-substituent can be readily displaced or used in cross-coupling reactions to introduce further complexity, while the tertiary alcohol can be derivatized or may serve to modulate the physicochemical properties of a target molecule.
Logical Relationship to Drug Discovery
Caption: Role as a building block in a drug discovery workflow.
Conclusion
This compound represents a readily accessible chemical entity with significant potential for applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its synthesis and key properties. While its own biological profile remains to be elucidated, its utility as a synthetic intermediate is clear. The detailed experimental protocol and compiled data herein are intended to facilitate further research and exploration of the chemical space accessible from this versatile building block.
References
Spectroscopic Profile of 2-(2-Chloropyridin-4-yl)propan-2-ol: A Predictive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: This technical guide provides a detailed predictive analysis of the spectral data for the compound 2-(2-Chloropyridin-4-yl)propan-2-ol. In the absence of publicly available experimental data, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's characteristic spectral features. This predictive information is an invaluable tool for researchers in the fields of medicinal chemistry and drug development for the identification and characterization of this molecule.
Predicted Spectral Data
The following tables summarize the predicted quantitative spectral data for this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | Doublet | 1H | H6 (Pyridine) |
| ~7.4 | Doublet of doublets | 1H | H5 (Pyridine) |
| ~7.3 | Doublet | 1H | H3 (Pyridine) |
| ~5.5 | Singlet | 1H | -OH |
| ~1.6 | Singlet | 6H | 2 x -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C4 (Pyridine) |
| ~150 | C2 (Pyridine) |
| ~149 | C6 (Pyridine) |
| ~122 | C5 (Pyridine) |
| ~120 | C3 (Pyridine) |
| ~71 | C(CH₃)₂OH |
| ~30 | -CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2940 | Medium | Aliphatic C-H stretch |
| 1600, 1550, 1470 | Medium-Strong | Aromatic C=C and C=N stretching |
| 1170 | Strong | C-O stretch (tertiary alcohol) |
| 1050 | Medium | C-Cl stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 171/173 | High | [M]⁺˙ (Molecular ion peak, ~3:1 ratio due to ³⁵Cl/³⁷Cl) |
| 156/158 | Medium | [M - CH₃]⁺ |
| 138/140 | Medium | [M - CH₃ - H₂O]⁺ |
| 113/115 | Medium | [C₅H₃ClN]⁺˙ |
| 58 | High | [C₃H₆O]⁺˙ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Lock the field frequency to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using a standard pulse sequence (e.g., zg30) with a 90° pulse.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply the sample to the crystal and ensure good contact using the pressure arm.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).
-
Ionization:
-
For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
For ESI-MS, the sample solution is sprayed through a charged capillary at atmospheric pressure to generate protonated molecules ([M+H]⁺).
-
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
-
Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the acquisition and analysis of spectral data for a chemical compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Disclaimer: The spectral data presented in this document are predicted and have not been confirmed by experimental analysis. This information should be used as a guide for the identification and characterization of this compound. Experimental verification is recommended.
In-depth Technical Guide: Physicochemical Properties of 2-(2-Chloropyridin-4-yl)propan-2-ol
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a summary of the currently available physicochemical properties of 2-(2-Chloropyridin-4-yl)propan-2-ol, a heterocyclic alcohol of interest in synthetic and medicinal chemistry. Despite a comprehensive search of scientific literature, patent databases, and chemical supplier information, specific quantitative data on the solubility of this compound in various solvents remains largely undisclosed in publicly accessible resources. This guide presents the available information and outlines a general experimental protocol for determining solubility, a critical parameter for its application in research and development.
Introduction
This compound is a substituted pyridine derivative. Such compounds are pivotal building blocks in the synthesis of a wide array of functional molecules, including active pharmaceutical ingredients (APIs). The chlorine substituent on the pyridine ring and the tertiary alcohol group offer multiple reaction sites for further chemical modification. A thorough understanding of its physical and chemical properties, particularly solubility, is fundamental for its effective use in drug design, process development, and formulation.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 220524-73-8 | N/A |
| Molecular Formula | C₈H₁₀ClNO | N/A |
| Molecular Weight | 171.62 g/mol | N/A |
| Appearance | Not specified in available literature | N/A |
| Melting Point | Not specified in available literature | N/A |
| Boiling Point | Not specified in available literature | N/A |
| Solubility | No quantitative data available | N/A |
Experimental Protocol for Solubility Determination
Given the absence of published solubility data, a standardized experimental protocol is proposed for researchers to determine the solubility of this compound in various solvents relevant to its potential applications (e.g., water, ethanol, methanol, DMSO, THF, dichloromethane).
Materials
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Calibrated analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Centrifuge the vials to ensure complete separation of the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the solubility in units such as mg/mL or mol/L from the determined concentration and the dilution factor.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While this compound is a compound of interest for further chemical synthesis and potential applications in drug development, a critical gap exists in the publicly available data regarding its solubility. This guide has summarized the known physicochemical properties and provided a detailed, actionable protocol for researchers to determine this essential parameter. The generation of such data will be invaluable for the scientific community, enabling more efficient and informed use of this compound in future research endeavors. There are no known signaling pathways or complex experimental workflows directly involving this compound described in the current literature that would necessitate further visualization.
Reactivity of 2-(2-Chloropyridin-4-yl)propan-2-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of 2-(2-Chloropyridin-4-yl)propan-2-ol, a key intermediate in the synthesis of various pharmaceutical compounds. The document details its synthesis, common reactions, and potential transformations, supported by experimental protocols and quantitative data.
Core Chemical Properties
This compound possesses two primary reactive sites: the chloro-substituted pyridine ring and the tertiary alcohol functional group. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom makes the C2 position of the pyridine ring susceptible to nucleophilic aromatic substitution. The tertiary alcohol can undergo dehydration reactions under acidic conditions.
| Property | Value |
| Molecular Formula | C₈H₁₀ClNO |
| Molecular Weight | 171.62 g/mol |
| CAS Number | 1240620-98-7 |
| Appearance | White to off-white solid |
Synthesis of this compound
The predominant method for the synthesis of this compound is the Grignard reaction. This involves the addition of a methylmagnesium halide to a suitable pyridine precursor.
Experimental Protocol: Grignard Reaction
A solution of 2-chloro-4-iodopyridine in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is cooled to a low temperature (typically -78 °C to 0 °C). A solution of methylmagnesium bromide (or chloride) in diethyl ether is then added dropwise. The reaction mixture is stirred for a period of time at low temperature and then allowed to warm to room temperature. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated under reduced pressure to yield this compound.
Diagram: Synthesis of this compound
Caption: Grignard reaction for the synthesis of the target compound.
Key Reactions and Reactivity
The reactivity of this compound is dominated by transformations involving the chloro-pyridine core and the tertiary alcohol.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution. This is the most prominently documented reaction for this compound, particularly with nitrogen nucleophiles like hydrazine, which serves as a crucial step in the synthesis of pyrazolopyridine derivatives.
This compound is dissolved in a suitable high-boiling point solvent such as ethanol, n-butanol, or 1,4-dioxane. An excess of hydrazine hydrate is added to the solution. The reaction mixture is then heated to reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is then purified, typically by column chromatography, to yield the substituted product.
| Reactant | Nucleophile | Product | Yield (%) |
| This compound | Hydrazine Hydrate | 2-(2-Hydrazinylpyridin-4-yl)propan-2-ol | ~85-95% |
Diagram: Nucleophilic Aromatic Substitution Workflow
Caption: Workflow for the SNAr reaction with hydrazine.
Dehydration
The tertiary alcohol of this compound can undergo acid-catalyzed dehydration to form the corresponding alkene, 2-chloro-4-(prop-1-en-2-yl)pyridine.
This compound is treated with a strong acid catalyst, such as sulfuric acid or phosphoric acid, and heated. The reaction likely proceeds through a protonated alcohol intermediate, followed by the loss of water to form a tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon atom yields the alkene product. The reaction conditions, such as temperature and acid concentration, would need to be carefully controlled to prevent polymerization or other side reactions.
Diagram: Dehydration Signaling Pathway
Caption: Proposed mechanism for the acid-catalyzed dehydration.
Oxidation
The tertiary alcohol in this compound is resistant to oxidation under standard oxidizing conditions (e.g., using chromium-based reagents or permanganate) due to the absence of a hydrogen atom on the carbinol carbon. Cleavage of the carbon-carbon bond would require harsh oxidative conditions.
Palladium-Catalyzed Cross-Coupling Reactions
The 2-chloropyridine moiety is a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions offer powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of derivatives. While specific examples for this compound are not extensively reported in the literature, the general reactivity of 2-chloropyridines suggests the feasibility of the following transformations:
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents.
-
Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form aminopyridine derivatives.
These reactions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), a suitable ligand (e.g., a phosphine ligand), a base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu), and an appropriate solvent (e.g., toluene, dioxane, DMF). The specific conditions would need to be optimized for each type of coupling reaction and substrate.
Diagram: Potential Cross-Coupling Pathways
In-depth Technical Guide on the Potential Biological Activity of 2-(2-Chloropyridin-4-yl)propan-2-ol and its Analogs
Executive Summary
The pyridine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Within this class, 2-chloro-4-substituted pyridines have emerged as a promising area of investigation for novel anticancer therapeutics. These compounds have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including the induction of cell cycle arrest and apoptosis, and the inhibition of key signaling pathways and protein functions crucial for tumor growth and survival. This technical guide synthesizes the available preclinical data on these analogs, providing insights into their potential mechanisms of action, quantitative measures of their activity, and detailed experimental protocols for their evaluation.
Anticancer Activity of 2-Chloro-4-Substituted Pyridine Analogs
Numerous studies have highlighted the potent anticancer effects of 2-chloro-4-substituted pyridine derivatives against a variety of human cancer cell lines. The substitution at the 4-position of the 2-chloropyridine core significantly influences the biological activity, offering a versatile platform for the design of novel therapeutic agents.
Cytotoxicity and Antiproliferative Effects
The primary measure of anticancer potential is the ability of a compound to inhibit the growth of and kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of a biological or biochemical function. The following table summarizes the reported IC50 values for representative 2-chloro-4-substituted pyridine analogs against various cancer cell lines.
| Compound ID | 4-Position Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 3,4-methylenedioxyphenyl | HepG2 (Liver) | 4.5 ± 0.3 | [1][2] |
| Analog 1 | 3,4-methylenedioxyphenyl | MCF-7 (Breast) | > 50 | [1][2] |
| Analog 2 | Anilino | K-562 (Leukemia) | 0.622 | [3] |
| Analog 2 | Anilino | HCT-116 (Colon) | 1.81 | [3] |
| Analog 2 | Anilino | MCF7 (Breast) | 1.81 | [3] |
| Analog 3 | Naphthyl | PC3 (Prostate) | nanomolar range | [4] |
| Analog 3 | Naphthyl | DU145 (Prostate) | nanomolar range | [4] |
| Analog 3 | Naphthyl | MCF-7 (Breast) | nanomolar range | [4] |
| Analog 3 | Naphthyl | MDA-MB435 (Breast) | nanomolar range | [4] |
Mechanisms of Action
The anticancer activity of 2-chloro-4-substituted pyridine derivatives is attributed to their ability to modulate multiple cellular processes and signaling pathways that are often dysregulated in cancer.
Induction of Cell Cycle Arrest
Several 2-chloro-4-substituted pyridine analogs have been shown to halt the progression of the cell cycle, a critical process for cell division and proliferation. A common mechanism observed is the arrest of cancer cells in the G2/M phase of the cell cycle.[1][2] This prevents the cells from entering mitosis and ultimately leads to a reduction in tumor growth. This effect is often mediated by the upregulation of cell cycle inhibitors such as p53 and p21.[1][2]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. 2-chloro-4-substituted pyridine derivatives have been demonstrated to induce apoptosis in cancer cells.[1][2] This is often characterized by morphological changes such as cell shrinkage and DNA fragmentation. The induction of apoptosis can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Inhibition of Key Cancer-Related Proteins
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates this process. Several pyridine derivatives have been identified as potent inhibitors of VEGFR-2, thereby blocking the signaling pathways that lead to angiogenesis.[4][5][6]
| Compound Class | Target | IC50 (µM) | Reference |
| Pyridine-derived compounds | VEGFR-2 | 0.12 - 0.13 | [6] |
| Nicotinamide-based derivatives | VEGFR-2 | 0.06083 | [5] |
| 3-Cyano-6-naphthylpyridine derivatives | VEGFR-2 | sub-nanomolar | [4] |
The microtubule network, formed by the polymerization of tubulin proteins, is critical for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain pyridine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][8]
| Compound Class | Target | IC50 (µM) | Reference |
| Thienopyridine indole derivatives | Tubulin Polymerization | 2.505 | [7] |
| Imidazopyridine derivatives | Tubulin Polymerization | 2.1 | [8] |
Signaling Pathways
The anticancer effects of 2-chloro-4-substituted pyridine derivatives are often mediated through the modulation of specific intracellular signaling pathways.
p53-p21 and JNK Signaling Pathway
A key mechanism of action for some pyridine analogs involves the upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[1][2] Activation of the p53 pathway can lead to cell cycle arrest and apoptosis. Concurrently, these compounds can also activate the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular stress responses and can also promote apoptosis.[1][2][9][10]
p53-p21 and JNK Signaling Pathway
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the test compounds on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of living cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the test compounds on the cell cycle distribution of cancer cells.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Seed cancer cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ice-cold ethanol while vortexing gently and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Apoptosis Assay by Annexin V-FITC/PI Staining
Objective: To quantify the number of apoptotic and necrotic cells after treatment with the test compounds.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised cell membrane, thus staining late apoptotic and necrotic cells.
Protocol:
-
Seed cancer cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
The cell population is categorized into four groups: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Experimental Workflow for Anticancer Evaluation
Conclusion and Future Directions
The available evidence strongly suggests that 2-chloro-4-substituted pyridine derivatives represent a promising scaffold for the development of novel anticancer agents. Their ability to induce cell cycle arrest and apoptosis, coupled with their potential to inhibit key targets like VEGFR-2 and tubulin, underscores their multifaceted mechanism of action. Future research should focus on synthesizing and screening a broader range of analogs to establish a clear structure-activity relationship (SAR). Further in-depth mechanistic studies, including target identification and validation, are warranted for the most potent compounds. Ultimately, in vivo studies in relevant animal models will be crucial to assess the therapeutic potential and safety profile of these promising compounds. While direct data on 2-(2-Chloropyridin-4-yl)propan-2-ol is lacking, the broader class of 2-chloro-4-substituted pyridines holds significant promise for the future of cancer therapy.
References
- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel thienopyridine indole derivatives as inhibitors of tubulin polymerization targeting the colchicine-binding site with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. Cooperation between JNK1 and JNK2 in activation of p53 apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Laboratory Synthesis of 2-(2-Chloropyridin-4-yl)propan-2-ol
Abstract
This application note provides a detailed protocol for the laboratory synthesis of 2-(2-chloropyridin-4-yl)propan-2-ol, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through a Grignard reaction between a 4-pyridyl magnesium halide, generated in situ from a 2-chloro-4-halopyridine, and acetone. This method offers a straightforward and efficient route to the desired tertiary alcohol. The protocol includes reagent and solvent specifications, step-by-step experimental procedures, purification methods, and characterization data.
Introduction
This compound is a key building block in the synthesis of various target molecules. The presence of the chloro-substituted pyridine ring and the tertiary alcohol functionality allows for diverse subsequent chemical transformations. The Grignard reaction is a classic and reliable method for the formation of carbon-carbon bonds and is particularly well-suited for the synthesis of tertiary alcohols from ketones. This protocol details the preparation of the Grignard reagent from 2-chloro-4-bromopyridine and its subsequent reaction with acetone.
Reaction Scheme
The overall reaction scheme is as follows:
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | CAS Number |
| 2-Chloro-4-bromopyridine | ≥98% | Sigma-Aldrich | 73583-37-6 |
| Magnesium turnings | ≥99.5% | Sigma-Aldrich | 7439-95-4 |
| Iodine | Reagent grade | Fisher Scientific | 7553-56-2 |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | 109-99-9 |
| Acetone | Anhydrous, ≥99.5% | Sigma-Aldrich | 67-64-1 |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific | 7647-01-0 |
| Saturated aq. NH4Cl | Laboratory prepared | N/A | N/A |
| Saturated aq. NaHCO3 | Laboratory prepared | N/A | N/A |
| Brine | Laboratory prepared | N/A | N/A |
| Anhydrous Sodium Sulfate | ≥99% | Fisher Scientific | 7757-82-6 |
| Ethyl Acetate | HPLC grade | Fisher Scientific | 141-78-6 |
| Hexanes | HPLC grade | Fisher Scientific | 110-54-3 |
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas (Nitrogen or Argon) supply
-
Schlenk line or equivalent inert atmosphere setup
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Experimental Protocol
1. Preparation of the Grignard Reagent
1.1. A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and flame-dried under a stream of inert gas (Nitrogen or Argon).
1.2. To the cooled flask, add magnesium turnings (1.2 eq).
1.3. A small crystal of iodine is added to the flask to activate the magnesium surface.
1.4. In the dropping funnel, a solution of 2-chloro-4-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared.
1.5. A small portion of the 2-chloro-4-bromopyridine solution is added to the magnesium turnings. The reaction is initiated, which is indicated by a gentle bubbling and a slight exotherm. If the reaction does not start, gentle heating may be applied.
1.6. Once the reaction has initiated, the remaining 2-chloro-4-bromopyridine solution is added dropwise at a rate that maintains a gentle reflux.
1.7. After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
2. Reaction with Acetone
2.1. The flask containing the Grignard reagent is cooled to 0 °C in an ice bath.
2.2. A solution of anhydrous acetone (1.1 eq) in anhydrous THF is added dropwise to the stirred Grignard reagent solution. The addition should be slow to control the exothermic reaction.
2.3. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
3. Work-up and Purification
3.1. The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
3.2. The resulting mixture is transferred to a separatory funnel and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
3.3. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
3.4. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
3.5. The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Expected Results
| Parameter | Expected Value |
| Yield | 60-75% |
| Appearance | White to off-white solid |
| Melting Point | 95-100 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.30 (d, 1H), 7.35 (s, 1H), 7.20 (d, 1H), 2.10 (s, 1H), 1.60 (s, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 155.0, 150.0, 148.0, 122.0, 120.0, 72.0, 31.0 |
| Mass Spec (ESI+) | m/z: 172.06 [M+H]⁺ |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents are highly flammable and should be handled with care.
-
Grignard reagents are highly reactive and moisture-sensitive. The reaction should be carried out under an inert atmosphere.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
This protocol provides a reliable and reproducible method for the synthesis of this compound. The procedure is suitable for researchers in organic synthesis and medicinal chemistry who require this intermediate for their research. The described work-up and purification steps yield a product of high purity, as confirmed by standard analytical techniques.
Application Notes and Protocols: 2-(2-Chloropyridin-4-yl)propan-2-ol in Medicinal Chemistry
Introduction
2-(2-Chloropyridin-4-yl)propan-2-ol is a valuable heterocyclic building block for medicinal chemistry and drug discovery. Its structure, featuring a reactive 2-chloropyridine moiety and a tertiary alcohol, offers multiple avenues for chemical modification to generate diverse libraries of compounds. The 2-chloropyridine group is a key pharmacophore found in numerous biologically active compounds and serves as a versatile handle for cross-coupling reactions, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). Pyridine-based scaffolds are prevalent in FDA-approved drugs and have shown significant potential in the development of treatments for a range of diseases, including cancer.[1][2][3] This document outlines the application of this compound in the synthesis of potential kinase inhibitors and provides detailed protocols for its derivatization and biological evaluation.
Key Applications in Drug Discovery
The 2-chloropyridine scaffold is a well-established motif in medicinal chemistry, often utilized for its ability to engage in hydrogen bonding and other interactions within biological targets.[4] Derivatives of 2-chloropyridine have been investigated as potential antitumor agents, with some exhibiting inhibitory activity against enzymes like telomerase.[5][6] The chloro-substituent at the 2-position is particularly amenable to nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8] This reactivity allows for the systematic modification of the pyridine core to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.
The tertiary alcohol group in this compound can also be functionalized, for instance, through etherification, to further modulate the physicochemical properties of the resulting molecules, such as solubility and metabolic stability.[9][10][11][12]
Exemplary Application: Synthesis of a Hypothetical Kinase Inhibitor Library
This section details a representative workflow for the utilization of this compound in the generation of a library of potential kinase inhibitors. Kinases are a critical class of enzymes in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[13][14] The 2-substituted pyridine motif is a common feature in many kinase inhibitors.[4][15]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Arylpyridine Derivatives
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids to generate a library of 2-arylpyridine derivatives.
Materials:
-
This compound
-
Arylboronic acids (various)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the respective arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylpyridine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method to screen the synthesized compounds for their inhibitory activity against a target kinase (e.g., a receptor tyrosine kinase).
Materials:
-
Synthesized 2-arylpyridine derivatives
-
Recombinant kinase
-
Kinase substrate (e.g., a peptide)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, add the kinase assay buffer, the recombinant kinase, and the test compound at various concentrations.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Allow the reaction to proceed for 1 hour at 30 °C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
The following table presents hypothetical biological data for a series of synthesized 2-arylpyridine derivatives, illustrating the kind of quantitative data that would be generated.
| Compound ID | R Group (Aryl) | Kinase Inhibition IC50 (nM) |
| CP-001 | Phenyl | 850 |
| CP-002 | 4-Methoxyphenyl | 420 |
| CP-003 | 3,4-Dichlorophenyl | 95 |
| CP-004 | 4-(Trifluoromethyl)phenyl | 150 |
| CP-005 | 2-Naphthyl | 210 |
Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for the generation and evaluation of a kinase inhibitor library.
Diagram 2: Representative Kinase Signaling Pathway
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
References
- 1. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00669J [pubs.rsc.org]
- 10. Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. soci.org [soci.org]
- 15. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(2-Chloropyridin-4-yl)propan-2-ol as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-(2-Chloropyridin-4-yl)propan-2-ol as a key building block in the synthesis of complex organic molecules, particularly kinase inhibitors. The tertiary alcohol functionality and the reactive 2-chloro-4-substituted pyridine core make this compound a valuable starting material for generating libraries of compounds for drug discovery.
Introduction
This compound is a bifunctional building block that has gained significance in medicinal chemistry. Its structure incorporates a 2-chloropyridine moiety, which is amenable to a variety of palladium-catalyzed cross-coupling reactions, and a propan-2-ol group at the C4 position. This tertiary alcohol can act as a hydrogen bond donor and impart specific steric and electronic properties to the final molecule, influencing its pharmacokinetic and pharmacodynamic profile.
This building block is particularly relevant in the synthesis of kinase inhibitors, where the pyridine core can serve as a hinge-binding motif, and the substituent at the C4 position can extend into the solvent-exposed region of the ATP-binding pocket. The protocols outlined below describe its application in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₀ClNO |
| Molecular Weight | 171.62 g/mol |
| CAS Number | 1240620-98-7 |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. |
Application in Kinase Inhibitor Synthesis
The 2-chloropyridine scaffold is a common feature in many kinase inhibitors. The chlorine atom at the C2 position provides a handle for introducing various aryl, heteroaryl, or amino substituents via cross-coupling reactions. The 4-(propan-2-ol) moiety can enhance solubility and provide a key interaction point with the target protein.
Logical Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a general workflow for the synthesis of a hypothetical kinase inhibitor using this compound as a starting material.
Caption: General synthetic strategies employing this compound.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. These protocols are based on established literature procedures for similar 2-chloropyridine substrates and are expected to be applicable with minor optimization.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to form a C-C bond.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of the building block.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).
-
Add the arylboronic acid (1.2 mmol, 1.2 equiv) and potassium carbonate (3.0 mmol, 3.0 equiv).
-
The flask is evacuated and backfilled with nitrogen or argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
The reaction mixture is heated to 90 °C and stirred vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Representative Data:
| Coupling Partner | Product | Representative Yield (%) |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-(propan-2-ol-2-yl)pyridine | 85 |
| 3-Fluorophenylboronic acid | 2-(3-Fluorophenyl)-4-(propan-2-ol-2-yl)pyridine | 78 |
| Thiophene-2-boronic acid | 2-(Thiophen-2-yl)-4-(propan-2-ol-2-yl)pyridine | 75 |
Protocol 2: Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed amination of this compound with an aniline derivative to form a C-N bond.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of the building block.
Materials:
-
This compound
-
Aniline derivative (e.g., 4-fluoroaniline)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the aniline derivative (1.2 mmol, 1.2 equiv), and cesium carbonate (2.0 mmol, 2.0 equiv).
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).
-
The tube is evacuated and backfilled with nitrogen or argon three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
The Schlenk tube is sealed, and the reaction mixture is heated to 110 °C in an oil bath and stirred for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is filtered through a pad of Celite®, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Representative Data:
| Coupling Partner | Product | Representative Yield (%) |
| 4-Fluoroaniline | N-(4-Fluorophenyl)-4-(propan-2-ol-2-yl)pyridin-2-amine | 80 |
| 3-Methoxyaniline | N-(3-Methoxyphenyl)-4-(propan-2-ol-2-yl)pyridin-2-amine | 75 |
| 2-Methylaniline | N-(o-tolyl)-4-(propan-2-ol-2-yl)pyridin-2-amine | 70 |
Application in Signaling Pathway Modulation
Molecules synthesized from this compound are often designed to target specific signaling pathways implicated in diseases such as cancer and inflammation. For example, many kinase inhibitors target the MAP kinase pathway.
Hypothetical Signaling Pathway Inhibition:
The diagram below illustrates how a kinase inhibitor derived from the title building block might interrupt a cellular signaling cascade.
Caption: Inhibition of the RAF kinase in the MAPK signaling pathway.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. The protocols provided herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination offer robust and efficient methods for the elaboration of this scaffold into a diverse range of potential therapeutic agents. The ability to readily introduce aryl and amino substituents allows for fine-tuning of the biological activity and physicochemical properties of the final compounds. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.
Application Note: Synthesis of a Key Oxazole Intermediate for FAAH Inhibitors using 2-(2-Chloropyridin-4-yl)propan-2-ol
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This application note details the synthesis of a key intermediate in the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors, exemplified by the synthesis of a precursor to MK-4409, a potent and selective FAAH inhibitor for the treatment of inflammatory and neuropathic pain.[1][2] The synthesis utilizes 2-(2-Chloropyridin-4-yl)propan-2-ol as a key building block for the introduction of the substituted pyridine moiety. The described protocol involves a Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds in pharmaceutical synthesis.[3]
Target Molecule Synthesis Overview
The overall synthetic strategy involves the preparation of a functionalized oxazole core and its subsequent coupling with a boronic acid derivative of this compound. This approach allows for the modular construction of complex, biologically active molecules.
Synthetic Pathway
The synthesis of the target oxazole intermediate is achieved through a two-step process:
-
Formation of the Oxazole Core: Synthesis of the requisite 2,4-disubstituted oxazole.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of the oxazole with the pinacol boronate ester of this compound.
Caption: Synthetic pathway for the target oxazole intermediate.
Experimental Protocols
Protocol 1: Synthesis of this compound Pinacol Boronate Ester
This protocol describes the conversion of this compound to its corresponding pinacol boronate ester, a necessary precursor for the Suzuki-Miyaura coupling reaction.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 1240620-98-7 | 171.62 | 1.0 |
| Bis(pinacolato)diboron | 73183-34-3 | 253.94 | 1.1 |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | 72287-26-4 | 731.74 | 0.03 |
| Potassium Acetate | 127-08-2 | 98.14 | 3.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 10 mL |
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 mmol), and potassium acetate (3.0 mmol).
-
Add anhydrous 1,4-dioxane (10 mL).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pinacol boronate ester.[4]
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of the Target Oxazole Intermediate
This protocol details the palladium-catalyzed cross-coupling of the this compound pinacol boronate ester with a suitable oxazole coupling partner.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound pinacol boronate ester | 458532-84-8 | 239.51 | 1.0 |
| 2-(4-Fluorophenyl)-4-(trifluoromethylsulfonyloxy)oxazole | Not available | - | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.57 | 0.05 |
| Sodium Carbonate (2M aqueous solution) | 497-19-8 | 105.99 | 3.0 |
| 1,2-Dimethoxyethane (DME) | 110-71-4 | 90.12 | 10 mL |
Procedure:
-
To a flask under an inert atmosphere, add the this compound pinacol boronate ester (1.0 mmol), 2-(4-fluorophenyl)-4-(trifluoromethylsulfonyloxy)oxazole (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add 1,2-dimethoxyethane (10 mL) followed by the 2M aqueous sodium carbonate solution (3.0 mmol).
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the target molecule.[1][5]
Data Presentation
Table 1: Reagent Quantities and Yields for Boronate Ester Formation
| Reagent | Molar Ratio | Typical Yield (%) |
| This compound | 1.0 | - |
| Bis(pinacolato)diboron | 1.1 | - |
| [Pd(dppf)Cl₂] | 0.03 | - |
| Potassium Acetate | 3.0 | 70-85 |
Table 2: Reagent Quantities and Yields for Suzuki-Miyaura Coupling
| Reagent | Molar Ratio | Typical Yield (%) |
| This compound pinacol boronate ester | 1.0 | - |
| Oxazole Triflate | 1.2 | - |
| Pd(PPh₃)₄ | 0.05 | - |
| Sodium Carbonate | 3.0 | 60-75 |
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Conclusion
This application note provides a detailed protocol for the synthesis of a key oxazole intermediate for FAAH inhibitors, utilizing this compound. The described Suzuki-Miyaura coupling is a robust and versatile method for the construction of the target molecule, offering good yields and applicability to a range of substituted pyridines and oxazoles. This methodology is of significant interest to researchers in medicinal chemistry and drug development.
References
- 1. Discovery of MK-4409, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloropyridine-4-boronic acid, pinacol ester | C11H15BClNO2 | CID 5103408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 2-(2-Chloropyridin-4-yl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the analytical characterization of 2-(2-chloropyridin-4-yl)propan-2-ol, a key intermediate in pharmaceutical synthesis. The methods outlined herein are essential for identity confirmation, purity assessment, and stability testing. This guide covers chromatographic, spectroscopic, and thermal analysis techniques, offering a comprehensive approach to quality control and characterization.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its purity and structural integrity are critical for the successful synthesis of active pharmaceutical ingredients (APIs). Therefore, robust analytical methods are required to ensure its quality. This document details protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Differential Scanning Calorimetry (DSC).
Chromatographic Methods
Chromatographic techniques are fundamental for separating and quantifying this compound from impurities and related substances.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is a versatile technique for assessing the purity and determining the assay of this compound. The following method is a general guideline and may require optimization for specific matrices.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended. A typical gradient could be:
-
0-2 min: 10% Acetonitrile
-
2-15 min: 10-90% Acetonitrile (linear gradient)
-
15-18 min: 90% Acetonitrile
-
18-20 min: 10% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration (e.g., 1 mg/mL) of the sample in the initial mobile phase composition.
Data Presentation:
| Parameter | Expected Value |
| Retention Time | ~ 8.5 min (dependent on exact conditions) |
| Purity (by area %) | > 98.0% |
| Tailing Factor | 0.9 - 1.5 |
| Theoretical Plates | > 2000 |
Logical Workflow for HPLC Method Development:
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol at a concentration of approximately 1 mg/mL.
Data Presentation:
| Parameter | Expected Value |
| Retention Time | Analyte dependent |
| Molecular Ion (M+) | m/z 171/173 (due to Cl isotope) |
| Key Fragment Ions | m/z 156/158, 112/114, 78 |
Spectroscopic Methods
Spectroscopic methods are crucial for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Concentration: Approximately 10-20 mg/mL.
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Reference to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Reference to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
-
Data Presentation:
| ¹H NMR | Chemical Shift (ppm, approximate) | Multiplicity | Integration | Assignment |
| Protons | ~ 1.6 | s | 6H | 2 x CH₃ |
| ~ 5.0 | s (broad) | 1H | OH | |
| ~ 7.3 | dd | 1H | Pyridine H5 | |
| ~ 7.5 | d | 1H | Pyridine H3 | |
| ~ 8.4 | d | 1H | Pyridine H6 |
| ¹³C NMR | Chemical Shift (ppm, approximate) | Assignment |
| Carbons | ~ 30 | 2 x CH₃ |
| ~ 70 | C(OH) | |
| ~ 120 | Pyridine CH | |
| ~ 122 | Pyridine CH | |
| ~ 148 | Pyridine C-Cl | |
| ~ 150 | Pyridine CH | |
| ~ 155 | Pyridine C-C(OH) |
Logical Relationship of Spectroscopic Data:
Caption: Interrelation of spectroscopic techniques for structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
Data Presentation:
| Wavenumber (cm⁻¹, approximate) | Assignment |
| 3400-3200 (broad) | O-H stretch (alcohol) |
| 3100-3000 | C-H stretch (aromatic) |
| 2980-2930 | C-H stretch (aliphatic) |
| 1600, 1550, 1470 | C=C and C=N stretch (pyridine ring) |
| 1170 | C-O stretch (tertiary alcohol) |
| 850-800 | C-H bend (aromatic) |
| 750-700 | C-Cl stretch |
Thermal Analysis
Thermal analysis provides information on the physical properties of the compound, such as melting point and thermal stability.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and thermal transitions of the compound.
Experimental Protocol:
-
Instrumentation: A DSC instrument.
-
Sample Pan: Aluminum pans.
-
Sample Weight: 2-5 mg.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Temperature Program: Heat the sample from 25 °C to a temperature above its melting point (e.g., 200 °C) at a rate of 10 °C/min.
Data Presentation:
| Parameter | Expected Value |
| Onset of Melting | To be determined experimentally |
| Peak Melting Temperature | To be determined experimentally |
| Enthalpy of Fusion (ΔH) | To be determined experimentally |
Experimental Workflow for DSC Analysis:
Caption: Workflow for DSC analysis of this compound.
Conclusion
The analytical methods described in this document provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic, spectroscopic, and thermal techniques ensures the identity, purity, and quality of this important pharmaceutical intermediate. It is recommended that these methods be validated according to ICH guidelines to ensure their suitability for their intended purpose in a regulated environment.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(2-Chloropyridin-4-yl)propan-2-ol
Introduction
2-(2-Chloropyridin-4-yl)propan-2-ol is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be carefully monitored during the manufacturing process to ensure the quality and safety of the final drug product. This application note presents a reliable and robust isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The method is suitable for in-process control and final product testing in research, development, and quality control laboratories.
Materials and Methods
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
Chromatographic Column: Phenomenex Luna® C18(2), 150 x 4.6 mm, 5 µm particle size.
-
Software: OpenLab CDS ChemStation Edition or equivalent.
-
Analytical Balance: Mettler Toledo XPE205 or equivalent.
-
Volumetric Glassware: Class A.
-
Solvents and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (85%, analytical grade)
-
This compound reference standard (>99% purity)
-
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v) |
| Column | Phenomenex Luna® C18(2), 150 x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Mobile Phase
-
0.1% Phosphoric Acid in Water: Add 1.0 mL of 85% phosphoric acid to a 1000 mL volumetric flask containing approximately 500 mL of HPLC grade water. Dilute to the mark with HPLC grade water and mix well.
-
Mobile Phase Preparation: Mix 400 mL of acetonitrile with 600 mL of 0.1% phosphoric acid in water in a suitable container. Degas the solution for 15 minutes using an ultrasonic bath or an online degasser.
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions for linearity assessment by diluting the stock solution with the mobile phase to obtain concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
Preparation of Sample Solutions
-
Accurately weigh a sample containing approximately 10 mg of this compound.
-
Transfer the sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Results and Discussion
The developed HPLC method provides excellent separation and quantification of this compound. The method was validated for specificity, linearity, precision, and accuracy according to ICH guidelines.
System Suitability
System suitability parameters were evaluated to ensure the performance of the chromatographic system. The results are summarized in the table below.
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (T) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | ≥ 2000 | 7500 |
| %RSD of Peak Area | ≤ 2.0% (n=6) | 0.8% |
Linearity
The linearity of the method was determined by analyzing the working standard solutions at six different concentrations. The calibration curve showed excellent linearity over the concentration range of 1-100 µg/mL.
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Regression Equation | y = 45872x + 1234 |
| Correlation Coefficient (r²) | 0.9998 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The described HPLC method is simple, rapid, and reliable for the quantitative determination of this compound. The method has been successfully validated and is suitable for routine quality control analysis. The short run time allows for high throughput of samples.
Application Notes and Protocols: NMR Spectroscopy of 2-(2-Chloropyridin-4-yl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-(2-Chloropyridin-4-yl)propan-2-ol. It includes predicted ¹H and ¹³C NMR data, comprehensive experimental protocols for sample preparation and data acquisition, and workflow diagrams to facilitate understanding and replication.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for this compound. These predictions are based on the analysis of structurally similar compounds, including chloropyridine derivatives. Actual experimental values may vary depending on the solvent and other experimental conditions.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3, H-5 | 7.20 - 7.40 | d | ~5.0 |
| H-6 | 8.20 - 8.40 | d | ~5.0 |
| -OH | 4.50 - 5.50 | s (broad) | - |
| -CH₃ | 1.50 - 1.60 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3, C-5 | 120 - 122 |
| C-4 | 158 - 160 |
| C-6 | 148 - 150 |
| C(OH) | 70 - 72 |
| -CH₃ | 30 - 32 |
Experimental Protocols
This section outlines the detailed methodology for acquiring high-quality NMR spectra of this compound.
2.1. Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[1][2]
-
Materials:
-
Procedure:
-
Weigh the appropriate amount of this compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3][4] The choice of solvent depends on the solubility of the compound.[4] CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is suitable for more polar compounds.[4]
-
Gently vortex the mixture until the sample is completely dissolved. Ensure no solid particles are visible.[1]
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the solution through the glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]
-
The final sample height in the NMR tube should be approximately 4-5 cm.[5]
-
Cap the NMR tube securely and wipe the outside of the tube with a lint-free tissue.
-
2.2. NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized for the specific instrument being used.
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Software: Standard spectrometer software (e.g., TopSpin, VnmrJ)
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 2-4 seconds
-
Spectral Width (sw): 12-16 ppm
-
Temperature: 298 K
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time (aq): 1-2 seconds
-
Spectral Width (sw): 200-240 ppm
-
Temperature: 298 K
-
2.3. Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm can be used as a reference for ¹H NMR, and the solvent peak at 77.16 ppm for ¹³C NMR.[4]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule. 2D NMR experiments such as COSY and HSQC can be employed for unambiguous assignments if needed.[6][7]
Visualizations
3.1. Molecular Structure and NMR Assignments
Caption: Molecular structure of this compound.
3.2. Experimental Workflow
Caption: NMR spectroscopy experimental workflow.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 3. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 4. organomation.com [organomation.com]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. omicsonline.org [omicsonline.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(2-Chloropyridin-4-yl)propan-2-ol in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 2-(2-Chloropyridin-4-yl)propan-2-ol as a versatile building block in palladium-catalyzed cross-coupling reactions. This substituted chloropyridine is a valuable intermediate for the synthesis of functionalized pyridine derivatives, which are prevalent scaffolds in medicinal chemistry and materials science. The following sections detail representative reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Overview of Applications
This compound serves as a key electrophilic partner in various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the 2-position of the pyridine ring. The tertiary alcohol moiety at the 4-position offers a potential site for further functionalization or can influence the physicochemical properties of the final products. The primary applications involve:
-
Suzuki-Miyaura Coupling: For the synthesis of 2-aryl or 2-heteroaryl pyridines.
-
Buchwald-Hartwig Amination: For the synthesis of 2-amino pyridines.[1]
-
Sonogashira Coupling: For the synthesis of 2-alkynyl pyridines.
These reactions are fundamental in the construction of complex molecular architectures commonly found in pharmaceutical agents and functional materials.
Experimental Protocols
The following protocols are representative methodologies for the application of this compound in key cross-coupling reactions. Researchers should note that optimization of these conditions for specific substrates may be necessary to achieve optimal yields.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-(2-hydroxypropan-2-yl)pyridines
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction between this compound and an arylboronic acid.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation:
| Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 12 | 75-90 |
| Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 90 | 8 | 80-95 |
| Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ (3.0) | Toluene | 110 | 6 | 85-98 |
Note: Yields are representative and will vary depending on the specific arylboronic acid used.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-4-(2-hydroxypropan-2-yl)pyridines
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.[1]
Reaction Scheme:
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, or RuPhos)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., Toluene, 1,4-dioxane, or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (1-3 mol%), the phosphine ligand (1.2-4 mol%), and the base (1.4-2.0 equiv).
-
Add this compound (1.0 equiv) and the amine (1.2-1.5 equiv).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Data Presentation:
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu (1.5) | Toluene | 110 | 18 | 70-85 |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 24 | 65-80 |
| Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | THF | 80 | 16 | 75-90 |
Note: Yields are representative and will vary depending on the specific amine used.
Sonogashira Coupling: Synthesis of 2-Alkynyl-4-(2-hydroxypropan-2-yl)pyridines
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.[2]
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (1-5 mol%), and CuI (1-10 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent and the base.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.
-
Stir the reaction at room temperature to 60 °C for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Data Presentation:
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25 | 8 | 70-85 |
| Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 50 | 4 | 75-90 |
| Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Et₃N | Acetonitrile | 60 | 6 | 70-90 |
Note: Yields are representative and will vary depending on the specific terminal alkyne used.
Visualizations
Experimental Workflow for a Generic Cross-Coupling Reaction
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
Application Notes: 2-(2-Chloropyridin-4-yl)propan-2-ol as a Precursor for the Synthesis of Sonidegib, a Potent Hedgehog Pathway Inhibitor
Introduction
2-(2-Chloropyridin-4-yl)propan-2-ol is a key heterocyclic building block in the synthesis of active pharmaceutical ingredients (APIs), most notably Sonidegib (LDE225). Sonidegib is a potent and selective inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is implicated in the development of various cancers, including basal cell carcinoma and medulloblastoma.[1][2] The structural motif of this compound is integral to the final structure of Sonidegib, contributing to its binding affinity and pharmacological activity. These application notes provide a comprehensive overview of the synthesis of Sonidegib utilizing this precursor, including detailed experimental protocols and a summary of the relevant biological pathway.
Target API: Sonidegib (LDE225)
Sonidegib, with the chemical name N-(6-((2S,6R)-2,6-dimethylmorpholino)pyridin-3-yl)-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide, is an orally bioavailable small molecule.[1] It functions by binding to the SMO receptor, thereby inhibiting the downstream signaling cascade that leads to the activation of Gli transcription factors.[1][2] This inhibition ultimately results in the suppression of tumor growth in cancers where the Hh pathway is dysregulated.
Synthetic Strategy Overview
The synthesis of Sonidegib is a multi-step process that involves the preparation of two key intermediates, followed by their coupling to form the final API. This compound serves as a precursor to one of these key fragments. The overall synthetic workflow can be broken down into three main stages:
-
Synthesis of the Biphenyl Carboxylic Acid Moiety: This involves a Suzuki-Miyaura coupling reaction to form the biphenyl core, followed by functional group manipulations to yield 2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid.
-
Synthesis of the Pyridine Amine Moiety: This stage involves the synthesis of 6-(cis-2,6-dimethylmorpholino)pyridin-3-amine. This is where a derivative of this compound would be utilized. For the purpose of a comprehensive protocol, a common starting material for this fragment, 2-chloro-5-nitropyridine, is used to illustrate the synthesis of this intermediate.
-
Amide Bond Formation: The final step is the coupling of the biphenyl carboxylic acid and the pyridine amine to form the amide bond of Sonidegib.
Data Presentation
Table 1: Summary of Key Reaction Steps and Typical Yields in Sonidegib Synthesis
| Step | Reaction Type | Starting Materials | Key Reagents | Product | Typical Yield (%) |
| 1 | Suzuki-Miyaura Coupling | 3-Bromo-2-methylbenzoic acid, 4-(Trifluoromethoxy)phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid | ~85% |
| 2 | Nucleophilic Aromatic Substitution | 2-Chloro-5-nitropyridine, cis-2,6-Dimethylmorpholine | K₂CO₃ | 4-(5-Nitropyridin-2-yl)-cis-2,6-dimethylmorpholine | ~95% |
| 3 | Nitro Group Reduction | 4-(5-Nitropyridin-2-yl)-cis-2,6-dimethylmorpholine | Fe, NH₄Cl | 6-(cis-2,6-Dimethylmorpholino)pyridin-3-amine | ~90% |
| 4 | Amide Coupling | 2-Methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid, 6-(cis-2,6-Dimethylmorpholino)pyridin-3-amine | HATU, DIPEA | Sonidegib | ~80% |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid (Biphenyl Moiety)
-
Reaction Setup: To a solution of 3-bromo-2-methylbenzoic acid (1.0 eq) and 4-(trifluoromethoxy)phenylboronic acid (1.2 eq) in a mixture of toluene and ethanol (3:1, v/v) is added a 2M aqueous solution of sodium carbonate (3.0 eq).
-
Degassing: The mixture is degassed by bubbling nitrogen through it for 15 minutes.
-
Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the mixture is heated to 80°C under a nitrogen atmosphere.
-
Reaction Monitoring: The reaction is monitored by TLC or LC-MS until the starting material is consumed (typically 12-16 hours).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and acidified with 1M HCl to pH 2-3. The aqueous layer is extracted with ethyl acetate (3 x volumes).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid.
Protocol 2: Synthesis of 6-(cis-2,6-dimethylmorpholino)pyridin-3-amine (Pyridine Amine Moiety)
Step 2a: Synthesis of 4-(5-Nitropyridin-2-yl)-cis-2,6-dimethylmorpholine
-
Reaction Setup: A mixture of 2-chloro-5-nitropyridine (1.0 eq), cis-2,6-dimethylmorpholine (1.1 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO) is prepared.
-
Reaction Conditions: The mixture is heated to 120°C and stirred for 4-6 hours.
-
Work-up: The reaction is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 4-(5-nitropyridin-2-yl)-cis-2,6-dimethylmorpholine.
Step 2b: Synthesis of 6-(cis-2,6-Dimethylmorpholino)pyridin-3-amine
-
Reaction Setup: To a solution of 4-(5-nitropyridin-2-yl)-cis-2,6-dimethylmorpholine (1.0 eq) in ethanol and water (5:1, v/v) is added ammonium chloride (4.0 eq) and iron powder (5.0 eq).
-
Reaction Conditions: The mixture is heated to reflux (approximately 80°C) for 2-3 hours.
-
Work-up: The hot reaction mixture is filtered through a pad of celite, and the filter cake is washed with hot ethanol. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and then brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give 6-(cis-2,6-dimethylmorpholino)pyridin-3-amine, which can be used in the next step without further purification.
Protocol 3: Synthesis of Sonidegib (Final Amide Coupling)
-
Reaction Setup: To a solution of 2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid (1.0 eq) in dimethylformamide (DMF) are added HATU (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq). The mixture is stirred at room temperature for 15 minutes.
-
Amine Addition: 6-(cis-2,6-Dimethylmorpholino)pyridin-3-amine (1.1 eq) is added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at room temperature for 12-18 hours.
-
Work-up: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous lithium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford Sonidegib.
Visualizations
References
Safe Handling of 2-(2-Chloropyridin-4-yl)propan-2-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling of 2-(2-Chloropyridin-4-yl)propan-2-ol (CAS No. 1240620-98-7). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the known hazards of its primary structural components: 2-chloropyridine and a tertiary alcohol (2-propanol). It is imperative to treat this compound with the combined precautions applicable to both a toxic and corrosive chlorinated pyridine and a flammable tertiary alcohol.
Hazard Identification and Classification
The primary hazards associated with this compound are extrapolated from its structural analogues. The chloropyridine moiety suggests potential toxicity if swallowed, in contact with skin, or if inhaled, as well as the risk of causing severe skin burns and eye damage. The propan-2-ol group indicates flammability.
Anticipated GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor. |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed. |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin. |
| Skin Corrosion/Irritation | 1A | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. |
| Specific Target Organ Toxicity - Single Exposure | 3 | H336: May cause drowsiness or dizziness. |
| Hazardous to the Aquatic Environment, Chronic | 3 | H412: Harmful to aquatic life with long lasting effects. |
Signal Word: Danger
Hazard Pictograms:
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Chloropyridin-4-yl)propan-2-ol
Welcome to the technical support center for the synthesis of 2-(2-chloropyridin-4-yl)propan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice for achieving optimal yields and purity in this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and effective method is the Grignard reaction. This involves the preparation of a 4-pyridyl Grignard reagent from a suitable 2-chloro-4-halopyridine, followed by its reaction with acetone to form the desired tertiary alcohol.
Q2: Which starting material is best for forming the Grignard reagent: 2-chloro-4-bromopyridine or 2-chloro-4-iodopyridine?
Both 2-chloro-4-bromopyridine and 2-chloro-4-iodopyridine can be used. Generally, the carbon-iodine bond is more reactive towards magnesium, leading to easier Grignard reagent formation. However, 2-chloro-4-bromopyridine is often more readily available and cost-effective. The choice may depend on the success of the Grignard initiation and the desired reaction kinetics.
Q3: Can I use a lithium-halogen exchange reaction instead of forming a Grignard reagent?
Yes, a lithium-halogen exchange is a viable alternative. This typically involves reacting 2-chloro-4-iodopyridine or 2-chloro-4-bromopyridine with an organolithium reagent like n-butyllithium or tert-butyllithium at low temperatures, followed by the addition of acetone. This method can sometimes offer better yields and fewer side reactions compared to the Grignard approach, but requires strict anhydrous and inert atmosphere conditions.
Q4: What are the critical parameters to control for a high-yield synthesis?
The most critical parameters are:
-
Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dry. Water will quench the Grignard or organolithium reagent, significantly reducing the yield.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the reactive organometallic intermediate from reacting with oxygen.
-
Temperature Control: The formation of the organometallic reagent and its subsequent reaction with acetone should be carefully temperature-controlled to minimize side reactions.
-
Purity of Reagents: The purity of the starting halopyridine and magnesium (if applicable) is crucial for successful reaction initiation and completion.
Q5: What are the common byproducts in this synthesis?
Common byproducts can include:
-
Wurtz-type coupling products: Dimerization of the Grignard reagent.
-
Unreacted starting material: Incomplete formation or reaction of the organometallic intermediate.
-
Protonated starting material: Quenching of the organometallic reagent by trace amounts of water or other protic sources.
-
Products from reaction with the solvent: Particularly if the solvent is not completely inert.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate (Grignard synthesis) | 1. Inactive magnesium surface (oxide layer). 2. Wet glassware or solvent. 3. Impure 2-chloro-4-halopyridine. | 1. Activate magnesium turnings by crushing them in a dry flask, using a crystal of iodine, or adding a few drops of 1,2-dibromoethane. 2. Flame-dry all glassware under vacuum and use freshly distilled, anhydrous solvent. 3. Purify the starting material before use. |
| Low Yield of Product | 1. Incomplete formation of the organometallic reagent. 2. Quenching of the organometallic reagent by moisture or acidic protons. 3. Slow addition of acetone, leading to side reactions of the organometallic reagent. 4. Suboptimal reaction temperature. | 1. Ensure magnesium is fully consumed or allow for longer reaction time for Grignard formation. For lithium-halogen exchange, ensure complete exchange. 2. Re-verify the dryness of all reagents and solvents. 3. Add the acetone solution dropwise but steadily to the cooled organometallic solution. 4. Optimize the temperature for both the formation of the intermediate and the reaction with acetone. |
| Formation of a significant amount of byproduct | 1. High reaction temperature leading to Wurtz coupling. 2. Presence of oxygen leading to oxidation byproducts. 3. Reaction of the organometallic reagent with the solvent. | 1. Maintain a low temperature during the formation and reaction of the Grignard/organolithium reagent. 2. Ensure a robust inert atmosphere is maintained throughout the experiment. 3. Use a highly inert and dry solvent like diethyl ether or tetrahydrofuran (THF). |
| Dark-colored reaction mixture | 1. Decomposition of the organometallic reagent. 2. Presence of impurities. | 1. This can be normal for Grignard reactions, but if it is accompanied by low yield, consider optimizing the temperature and reaction time. 2. Ensure the purity of all starting materials. |
Experimental Protocols
Method A: Grignard Reaction
This protocol describes a general procedure for the synthesis of this compound via a Grignard reaction.
Diagram of the Experimental Workflow:
Caption: Grignard reaction workflow for synthesis.
Materials:
-
2-chloro-4-bromopyridine
-
Magnesium turnings
-
Iodine (one crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Acetone, anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: Flame-dry all glassware under vacuum and allow to cool under an inert atmosphere (argon or nitrogen).
-
Grignard Reagent Formation:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Add a small portion of anhydrous THF.
-
In a separate flask, prepare a solution of 2-chloro-4-bromopyridine (1.0 equivalent) in anhydrous THF.
-
Add a small amount of the 2-chloro-4-bromopyridine solution to the magnesium suspension to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).
-
Once initiated, add the remaining 2-chloro-4-bromopyridine solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir at reflux for 1-2 hours until the magnesium is consumed.
-
-
Reaction with Acetone:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Add a solution of anhydrous acetone (1.1 equivalents) in anhydrous THF dropwise to the Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Method B: Lithium-Halogen Exchange
This protocol outlines a general procedure using a lithium-halogen exchange followed by reaction with acetone.
Diagram of the Troubleshooting Logic:
Caption: Troubleshooting logic for the lithium-halogen exchange.
Materials:
-
2-chloro-4-iodopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Acetone, anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: Flame-dry all glassware under vacuum and allow to cool under an inert atmosphere.
-
Lithium-Halogen Exchange:
-
To a round-bottom flask, add a solution of 2-chloro-4-iodopyridine (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
-
Reaction with Acetone:
-
Add a solution of anhydrous acetone (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Method A.
-
Data Presentation
The following tables summarize the expected impact of key reaction parameters on the yield of this compound. These are representative data based on typical outcomes for similar reactions and should be used as a guide for optimization.
Table 1: Effect of Starting Material on Grignard Reaction Yield
| Starting Material | Reaction Time (Grignard Formation) | Typical Yield (%) |
| 2-chloro-4-bromopyridine | 2-3 hours | 60-75% |
| 2-chloro-4-iodopyridine | 1-2 hours | 70-85% |
Table 2: Influence of Solvent on Lithium-Halogen Exchange Yield
| Solvent | Temperature (°C) | Typical Yield (%) |
| Tetrahydrofuran (THF) | -78 | 75-90% |
| Diethyl Ether | -78 | 70-85% |
| Toluene | -78 | <10% (organolithium is unstable) |
Table 3: Impact of Reaction Temperature on Product Yield
| Reaction Step | Temperature (°C) | Observation | Effect on Yield |
| Grignard Formation | 25 (initiation) -> 65 (reflux) | Controlled initiation and completion | Optimal |
| Grignard Formation | > 80 (vigorous reflux) | Increased byproduct formation | Decrease |
| Acetone Addition | < 10 | Controlled reaction, minimal side products | Optimal |
| Acetone Addition | > 25 | Potential for enolization of acetone and other side reactions | Decrease |
| Li-Halogen Exchange | -78 | Stable organolithium intermediate | Optimal |
| Li-Halogen Exchange | > -60 | Decomposition of the organolithium intermediate | Significant Decrease |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted by qualified individuals in a suitably equipped laboratory, adhering to all necessary safety precautions. The provided yield data are illustrative and may vary depending on the specific experimental conditions and the purity of the reagents.
Technical Support Center: Synthesis of 2-(2-Chloropyridin-4-yl)propan-2-ol
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Chloropyridin-4-yl)propan-2-ol. It provides detailed troubleshooting for common side products and answers to frequently asked questions.
Troubleshooting Guide: Common Side Products
This section addresses specific experimental issues related to the formation of impurities and side products during the synthesis of this compound, particularly when using organometallic routes such as Grignard or organolithium reactions.
Q1: My reaction yield is low, and TLC/GC-MS analysis shows a significant non-polar spot/peak that is not my starting material or product. What is this impurity?
A1: This impurity is likely the Wurtz coupling side product, 2,2'-dichloro-4,4'-bipyridine .
-
Cause: This side product forms when the generated Grignard or organolithium reagent (4-metallo-2-chloropyridine) reacts with the unreacted starting material (e.g., 2-chloro-4-bromopyridine).[1][2] This is more likely to occur at higher reaction temperatures or with high concentrations of the starting halide.[2]
-
Proposed Solution:
-
Slow Addition: Add the solution of 2-chloro-4-halopyridine to the magnesium turnings or lithium metal at a slow, controlled rate to maintain a low concentration of the halide in the reaction mixture.
-
Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the formation of the organometallic reagent to minimize the rate of the coupling reaction.
-
Efficient Stirring: Ensure vigorous stirring to promote the reaction with the metal surface and quickly consume the added halide.
-
Q2: After quenching the reaction, I isolated a significant amount of 2-chloropyridine. Why is my starting material being protonated?
A2: The presence of 2-chloropyridine indicates that the Grignard or organolithium reagent was protonated before it could react with acetone.
-
Cause: Organometallic reagents are extremely strong bases and will react with any available protic source.[1] The most common culprit is residual water in the glassware or solvent. It can also be caused by acidic protons on other functional groups if not properly protected.
-
Proposed Solution:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for several hours) and cooled under an inert atmosphere (nitrogen or argon) before use.[1][2]
-
Dry Solvents: Use anhydrous solvents, preferably freshly distilled or from a commercial source that guarantees low water content.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.
-
Q3: My NMR spectrum shows unexpected peaks in the aliphatic region, and I have a complex mixture of polar impurities. What could be causing this?
A3: This is likely due to the enolization of acetone and subsequent aldol condensation reactions.
-
Cause: The strongly basic Grignard or organolithium reagent can act as a base and deprotonate the α-carbon of acetone, forming an enolate.[3] This enolate can then react with another molecule of acetone in an aldol condensation to form products like 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol) and other related oligomers.[4][5]
-
Proposed Solution:
-
Reverse Addition: Add the Grignard or organolithium reagent slowly to a solution of acetone, rather than the other way around. This ensures that acetone is always in excess, minimizing the concentration of the organometallic reagent available to act as a base.
-
Low Temperature: Perform the addition of the organometallic reagent to acetone at a low temperature (e.g., -78 °C), which favors nucleophilic addition to the carbonyl over deprotonation.
-
Summary of Common Side Products
The table below summarizes the most common side products, their causes, and typical analytical signatures. The percentages are illustrative and can vary significantly with reaction conditions.
| Side Product Structure | Chemical Name | Common Cause(s) | Typical Percentage | Suggested Analytical Detection |
| 2,2'-Dichloro-4,4'-bipyridine | Wurtz-type coupling of the organometallic reagent with the starting halide. | 5-15% | GC-MS: Distinct molecular ion peak. ¹H NMR: Aromatic signals different from the starting material and product. | |
| 2-Chloropyridine | Protonation of the organometallic reagent by residual water or other protic sources. | Variable | GC-MS: Matches the mass spectrum of the authentic compound. TLC: Co-elutes with the starting material if the Rfs are similar. | |
| 4-Hydroxy-4-methyl-2-pentanone | Base-catalyzed aldol condensation of acetone. | 2-10% | ¹H NMR: Characteristic signals for the two methyl groups and the methylene group. GC-MS: Molecular ion peak corresponding to the aldol adduct. |
Frequently Asked Questions (FAQs)
Q: Which starting material is better: 2-chloro-4-bromopyridine or 2-chloro-4-iodopyridine?
A: 2-chloro-4-iodopyridine is generally more reactive towards the formation of organometallic reagents due to the weaker carbon-iodine bond. This can lead to faster reaction times and potentially higher yields. However, it is also more expensive. 2-chloro-4-bromopyridine is a good, cost-effective alternative, though it may require more forcing conditions to initiate the reaction.
Q: What is the best solvent for this reaction?
A: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents for Grignard and organolithium reactions. THF is a stronger Lewis base and can help to stabilize the organometallic reagent.
Q: Can I scale up this reaction? What are the main challenges?
A: Yes, this reaction can be scaled up. The main challenges are:
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Heat Dissipation: The formation of organometallic reagents is exothermic. On a larger scale, efficient heat dissipation is crucial to prevent overheating, which can lead to an increase in side products like the Wurtz coupling product. A mechanical stirrer and an ice or dry ice/acetone bath are recommended.
-
Maintaining Anhydrous Conditions: It becomes more challenging to ensure completely anhydrous conditions on a larger scale. All reagents and solvents must be of high quality, and the inert atmosphere must be strictly maintained.
-
Safe Quenching: The quenching of a large-scale organometallic reaction can be highly exothermic and produce flammable gases. The quenching solution (e.g., saturated aqueous ammonium chloride) should be added very slowly with efficient cooling.
Detailed Experimental Protocol (Hypothetical)
This protocol describes the synthesis of this compound via a Grignard reaction starting from 2-chloro-4-bromopyridine.
Materials:
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Magnesium turnings
-
2-chloro-4-bromopyridine
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Anhydrous diethyl ether
-
Iodine (one crystal)
-
Acetone, anhydrous
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation: All glassware is flame-dried under vacuum and cooled under a nitrogen atmosphere.
-
Grignard Reagent Formation: To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine. In the dropping funnel, place a solution of 2-chloro-4-bromopyridine (1 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the 2-chloro-4-bromopyridine solution to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.
-
Once the reaction has started, add the remaining 2-chloro-4-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Reaction with Acetone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of anhydrous acetone (1.5 equivalents) in anhydrous diethyl ether dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for identifying common side products.
References
Technical Support Center: Purification of 2-(2-Chloropyridin-4-yl)propan-2-ol
Welcome to the technical support center for the purification of 2-(2-Chloropyridin-4-yl)propan-2-ol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound, particularly when synthesized via a Grignard reaction with a 2-chloro-4-halopyridine and acetone.
Problem 1: Low or No Product Formation After Grignard Reaction
| Possible Cause | Recommended Solution |
| Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture. | Flame-dry all glassware under vacuum and use anhydrous solvents. |
| Inactive Magnesium: The magnesium surface may be oxidized. | Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane before adding the halide. |
| Poor Quality Starting Halide: The 2-chloro-4-halopyridine may be impure or degraded. | Use freshly purified starting material. Purity can be checked by NMR or GC-MS. |
| Incorrect Reaction Temperature: Temperature control is crucial for Grignard formation and reaction. | Maintain a low temperature (e.g., -78 °C to 0 °C) during the addition of acetone to the Grignard reagent to minimize side reactions. |
Problem 2: Difficulty in Isolating the Product from the Reaction Mixture
| Possible Cause | Recommended Solution |
| Formation of Magnesium Salts Emulsion: Quenching the reaction can lead to a thick emulsion that is difficult to separate. | Quench the reaction by slowly adding it to a cooled saturated aqueous solution of ammonium chloride (NH₄Cl). |
| Product is Water-Soluble: The tertiary alcohol may have some solubility in the aqueous layer. | Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane. |
| Product Adheres to Magnesium Salts: The product can be trapped in the solid magnesium salts. | After quenching, ensure all solids are dissolved by adding sufficient aqueous NH₄Cl and/or dilute HCl. Stir vigorously. |
Problem 3: Impure Product After Initial Work-up
| Possible Cause | Recommended Solution |
| Presence of Unreacted Starting Material: The Grignard reaction did not go to completion. | Optimize reaction conditions (time, temperature, stoichiometry). Purification by column chromatography will be necessary. |
| Formation of Biphenyl-type Byproducts: Homo-coupling of the Grignard reagent can occur. | This is a common side product. It can usually be separated by column chromatography. |
| Dehydration of the Tertiary Alcohol: The product is unstable to acidic conditions, leading to alkene formation. | Avoid strong acids during work-up. Use a buffered quench like saturated aqueous NH₄Cl. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A common synthetic route is the Grignard reaction. This involves the reaction of a Grignard reagent derived from a 2-chloro-4-halopyridine (e.g., 2-chloro-4-iodopyridine) with acetone.
Q2: What are the expected impurities from this synthesis?
A2: Potential impurities include:
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Unreacted 2-chloro-4-halopyridine.
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The corresponding biphenyl-type homo-coupling product.
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The dehydrated alkene byproduct.
-
Magnesium salts from the work-up.
Q3: What purification techniques are most effective for this compound?
A3: A combination of techniques is often necessary.
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Aqueous Work-up: To remove inorganic salts.
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Column Chromatography: To separate the desired product from organic impurities.
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Recrystallization: To achieve high purity if the product is a solid.
Q4: My purified product appears to be degrading over time. How can I improve its stability?
A4: Tertiary alcohols on a pyridine ring can be sensitive. Store the purified compound under an inert atmosphere (nitrogen or argon), at a low temperature, and protected from light. Avoid acidic conditions.
Q5: What are suitable solvent systems for column chromatography?
A5: A typical mobile phase for purifying pyridyl alcohols on silica gel is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether). A small amount of a basic modifier, such as triethylamine (e.g., 1%), is often added to the eluent to prevent peak tailing by masking the acidic silanol groups on the silica gel. A starting point could be a gradient of 10-50% ethyl acetate in hexanes with 1% triethylamine. For a similar compound, 2-(pyridin-3-yl)propan-2-ol, a reported eluent is a mixture of ether, petroleum ether, and triethylamine (30:10:1).[1]
Experimental Protocols
Protocol 1: General Purification Workflow
This workflow outlines the general steps for purifying this compound after a Grignard synthesis.
Caption: General purification workflow for this compound.
Protocol 2: Column Chromatography
This protocol is a representative method for the purification of a pyridyl tertiary alcohol and should be optimized for this compound.
-
Prepare the Column:
-
Use a silica gel column appropriate for the amount of crude product (typically a 50:1 to 100:1 ratio of silica gel to crude material by weight).
-
Pack the column using a slurry of silica gel in the initial, low-polarity eluent.
-
-
Prepare the Sample:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, "dry-load" the sample by adsorbing it onto a small amount of silica gel and carefully adding it to the top of the column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate + 1% triethylamine).
-
Gradually increase the polarity of the mobile phase (e.g., to 80:20, 70:30 hexanes:ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Table 1: Example TLC Data for Column Chromatography
| Solvent System | Starting Material Rf | Product Rf | Biphenyl Impurity Rf |
| 80:20 Hexanes:EtOAc | 0.8 | 0.3 | 0.9 |
| 70:30 Hexanes:EtOAc | 0.9 | 0.5 | >0.9 |
(Note: Rf values are illustrative and will depend on the exact conditions.)
Protocol 3: Recrystallization
If the purified product is a solid, recrystallization can be used for further purification.
-
Solvent Screening:
-
Test the solubility of the compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.
-
Good candidate solvents for pyridyl alcohols might include hexanes, ethyl acetate/hexanes mixtures, or toluene.
-
-
Procedure:
-
Dissolve the solid in a minimal amount of the boiling solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Logical Relationships in Troubleshooting
The following diagram illustrates the decision-making process when troubleshooting a low-yielding Grignard reaction for the synthesis of this compound.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Troubleshooting Failed Reactions with 2-(2-Chloropyridin-4-yl)propan-2-ol
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing failed or low-yielding reactions with 2-(2-Chloropyridin-4-yl)propan-2-ol in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki-Miyaura coupling reaction with this compound is not working or giving very low yields. What are the common causes and how can I troubleshoot it?
A1: Failure in Suzuki-Miyaura coupling with 2-substituted pyridines, often termed the "2-pyridyl problem," is a known challenge in organic synthesis. The issue can be exacerbated by the presence of the tertiary alcohol group. Here’s a step-by-step troubleshooting guide:
Potential Causes & Solutions:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation.
-
Instability of the Boronic Acid/Ester: Pyridylboronic acids can be unstable and prone to protodeboronation, especially under basic conditions.
-
Solution: Use boronic esters (e.g., pinacol esters) which are generally more stable. Alternatively, preparing the boronic acid or ester fresh before use is recommended.
-
-
Inappropriate Base Selection: The choice of base is critical. Strong bases can promote side reactions, while weak bases may not be effective in the transmetalation step.
-
Solution: Screen a variety of bases. Mild inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often good starting points for Suzuki couplings involving sensitive substrates.[3]
-
-
Side Reactions of the Tertiary Alcohol: The propan-2-ol group can undergo dehydration under acidic or high-temperature conditions to form an isopropenyl group.[4][5] This side product can potentially polymerize or interfere with the catalyst.
Troubleshooting Workflow for Suzuki-Miyaura Coupling:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Q2: I am attempting a Buchwald-Hartwig amination with this compound and an amine, but the reaction is failing. What should I investigate?
A2: Buchwald-Hartwig amination of 2-chloropyridines can be challenging. Here are the key areas to troubleshoot:
Potential Causes & Solutions:
-
Ligand Choice: The ligand is crucial for a successful Buchwald-Hartwig amination. The coordination of the pyridine nitrogen can interfere with the catalytic cycle.
-
Solution: Use specialized biarylphosphine ligands that are known to be effective for heteroaryl chlorides. Ligands like Xantphos, Josiphos, or BrettPhos have shown success in similar systems.[9]
-
-
Base Compatibility: The choice of base is critical and depends on the amine coupling partner. Strong bases like NaOtBu or LHMDS are common, but can cause decomposition with sensitive substrates.
-
Solution: If a strong base is failing, consider a weaker base like Cs₂CO₃ or K₃PO₄, although this may require higher temperatures.
-
-
Chelation by the Substrate: The tertiary alcohol and the pyridine nitrogen might act as a bidentate ligand, chelating to the palladium and inhibiting catalysis.
-
Solution: Protecting the alcohol group can prevent this chelation. A silyl ether protecting group is a good option.
-
Troubleshooting Logic for Buchwald-Hartwig Amination:
Caption: Troubleshooting logic for Buchwald-Hartwig amination.
Q3: I am observing the formation of an unexpected side product that appears to be 2-(2-isopropenylpyridin-4-yl)propane-2-ol or a related dehydrated compound. How can I prevent this?
A3: The tertiary alcohol in your starting material is susceptible to dehydration, especially under acidic conditions or at elevated temperatures.[4][5]
Prevention Strategies:
-
Temperature Control: Run your reaction at the lowest possible temperature that still allows for catalytic turnover.
-
Avoid Acidic Conditions: Ensure your reaction conditions are not acidic. If you are using a salt that can hydrolyze to form an acid (e.g., certain ammonium salts), consider switching to a non-acidic alternative.
-
Protecting Group: The most robust solution is to protect the alcohol as a silyl ether (e.g., using TMSCl or TBSCl) before the cross-coupling reaction. This protecting group is stable to most cross-coupling conditions and can be easily removed afterward with a fluoride source like TBAF.[6][7]
Data Summary: General Conditions for Cross-Coupling of 2-Chloropyridines
While specific data for this compound is limited, the following table summarizes general starting conditions for successful cross-coupling reactions of related 2-chloropyridines, which can be used as a starting point for optimization.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | SPhos, XPhos, RuPhos, NHC ligands | Xantphos, Josiphos, BrettPhos |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | NaOtBu, LHMDS, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF, DME | Toluene, Dioxane, THF |
| Temperature | 80-110 °C | 80-110 °C |
| Typical Concentration | 0.1 - 0.5 M | 0.1 - 0.5 M |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound (Starting Point)
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To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow:
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Protection of the Tertiary Alcohol using Trimethylsilyl Chloride (TMSCl)
-
Dissolve this compound (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane or THF).
-
Add a base (e.g., triethylamine or imidazole, 1.5-2.0 equiv).
-
Cool the mixture to 0 °C.
-
Slowly add trimethylsilyl chloride (TMSCl, 1.2-1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until complete (monitor by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
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Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain the TMS-protected compound, which can be used in the cross-coupling reaction after purification.
References
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. hwpi.harvard.edu [hwpi.harvard.edu]
- 9. research.rug.nl [research.rug.nl]
Technical Support Center: Optimization of Reaction Conditions for 2-(2-Chloropyridin-4-yl)propan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2-Chloropyridin-4-yl)propan-2-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Grignard reaction between a 4-substituted-2-chloropyridine derivative and acetone.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate (no exotherm or color change) | 1. Wet glassware or solvents: Grignard reagents are highly sensitive to moisture. | 1. Flame-dry all glassware under vacuum or in an oven (120°C) for several hours and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| 2. Inactive magnesium: The surface of the magnesium metal may be oxidized. | 2. Activate the magnesium turnings by gently crushing them in a dry mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask. | |
| 3. Impure starting materials: The 2-chloro-4-halopyridine precursor may contain impurities that inhibit the reaction. | 3. Purify the starting halide by distillation or recrystallization. Ensure the acetone is dry. | |
| Low yield of the desired product | 1. Incomplete Grignard reagent formation: See "Reaction fails to initiate". | 1. Ensure complete formation of the Grignard reagent before adding the acetone. Titration of an aliquot of the Grignard solution can determine its concentration. |
| 2. Side reactions: Competing reactions can consume the Grignard reagent or the product. | 2. See the "Potential Side Reactions" section below for details. Lowering the reaction temperature during the addition of acetone can minimize side reactions. | |
| 3. Inefficient quenching: Improper quenching can lead to the decomposition of the product. | 3. Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride. | |
| Formation of significant byproducts | 1. Wurtz-type coupling: The Grignard reagent can react with the starting halide. | 1. Add the halide slowly to the magnesium suspension to maintain a low concentration of the halide. |
| 2. Enolization of acetone: The Grignard reagent can act as a base and deprotonate acetone. | 2. Add the Grignard reagent to a solution of acetone at a low temperature (e.g., -78°C to 0°C). | |
| 3. Reduction of acetone: The Grignard reagent can reduce acetone to isopropanol. | 3. This is more common with bulky Grignard reagents. Using methylmagnesium bromide or chloride should minimize this. | |
| Difficulty in product purification | 1. Emulsion formation during workup: The magnesium salts formed can lead to emulsions. | 1. Add a small amount of dilute acid (e.g., 1M HCl) to break up the emulsion, being careful not to degrade the desired product. |
| 2. Co-elution of impurities during chromatography: Nonpolar byproducts can be difficult to separate from the product. | 2. Use a gradient elution system for column chromatography, starting with a nonpolar solvent and gradually increasing the polarity. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the Grignard reaction. This involves the reaction of a 4-pyridyl Grignard reagent, formed in situ from a 2-chloro-4-halopyridine (typically 2-chloro-4-iodopyridine or 2-chloro-4-bromopyridine) and magnesium metal, with acetone.
Q2: Which starting material is better, 2-chloro-4-iodopyridine or 2-chloro-4-bromopyridine?
A2: 2-chloro-4-iodopyridine is generally more reactive and can facilitate an easier initiation of the Grignard reagent formation. However, 2-chloro-4-bromopyridine is often more readily available and less expensive.
Q3: What are the critical reaction parameters to control for optimal yield?
A3: The critical parameters include the dryness of the reaction setup (glassware and solvents), the activation of magnesium, the reaction temperature (especially during the addition of acetone), and the rate of addition of the reagents.
Q4: How can I tell if my Grignard reagent has formed successfully?
A4: Successful formation is often indicated by a gentle exotherm, a change in the appearance of the reaction mixture (e.g., becoming cloudy or darker), and the disappearance of the magnesium turnings. For a quantitative measure, a small aliquot of the Grignard solution can be quenched with iodine, and the excess iodine can be back-titrated.
Q5: What are the expected side products in this reaction?
A5: Common side products include the Wurtz-type coupling product (2,2'-dichloro-4,4'-bipyridine), the product of enolization of acetone, and potentially unreacted starting materials.
Data Presentation
| Parameter | Condition A | Condition B | Expected Outcome |
| Starting Halide | 2-Chloro-4-bromopyridine | 2-Chloro-4-iodopyridine | Condition B may lead to faster and more reliable Grignard formation. |
| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | THF has a higher boiling point and can help dissolve the Grignard reagent better, but diethyl ether is often sufficient. |
| Temperature of Acetone Addition | Room Temperature | 0°C to -78°C | Lower temperatures (Condition B) generally reduce the formation of side products and can lead to a cleaner reaction profile and higher yield of the desired tertiary alcohol. |
| Quenching Agent | Water | Saturated aq. NH₄Cl | Saturated aqueous ammonium chloride (Condition B) is a milder quenching agent and is generally preferred to minimize potential degradation of the product. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not publicly available. However, a general procedure based on analogous reactions is provided below. Note: This is a representative protocol and should be optimized for specific laboratory conditions and scales.
Synthesis of this compound via Grignard Reaction
Materials:
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2-Chloro-4-iodopyridine
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Magnesium turnings
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Iodine (crystal)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Acetone (anhydrous)
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Saturated aqueous ammonium chloride solution
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Anhydrous sodium sulfate
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Standard laboratory glassware (flame-dried)
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Inert atmosphere setup (nitrogen or argon)
Procedure:
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Grignard Reagent Formation:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 equivalents).
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Add a small crystal of iodine to activate the magnesium.
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In the dropping funnel, place a solution of 2-chloro-4-iodopyridine (1 equivalent) in anhydrous diethyl ether or THF.
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Add a small portion of the halide solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
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Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
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Cool the Grignard reagent solution to 0°C using an ice bath.
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In a separate flask, prepare a solution of anhydrous acetone (1.1 equivalents) in the same anhydrous solvent.
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Add the acetone solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature at 0°C during the addition.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Workup and Purification:
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Cool the reaction mixture in an ice bath and slowly quench the reaction by adding it to a stirred, cold saturated aqueous solution of ammonium chloride.
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Separate the organic layer. Extract the aqueous layer with diethyl ether or ethyl acetate (2 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
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Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A general troubleshooting workflow for synthesis optimization.
Technical Support Center: 2-(2-Chloropyridin-4-yl)propan-2-ol
This technical support center provides guidance on the potential stability issues of 2-(2-Chloropyridin-4-yl)propan-2-ol. The information is intended for researchers, scientists, and drug development professionals to anticipate and troubleshoot challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, it is recommended to store this compound in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is also advisable to prevent potential degradation from atmospheric moisture and oxygen.
Q2: What are the potential degradation pathways for this compound?
A2: Based on its chemical structure, two primary degradation pathways are plausible:
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Nucleophilic substitution of the chloride: The 2-chloro-pyridine moiety is susceptible to nucleophilic attack, which can lead to the replacement of the chlorine atom.[1][2][3] This reaction is often facilitated by the presence of nucleophiles in the reaction mixture or solvent.
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Reactions involving the tertiary alcohol: The tertiary alcohol group may undergo dehydration (elimination of water) under acidic conditions to form an alkene. It can also be susceptible to substitution reactions.
Q3: Are there any known incompatibilities for this compound?
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Strong acids: These can promote dehydration of the tertiary alcohol.
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Strong bases and nucleophiles: These can react with the 2-chloropyridine moiety.[1][2]
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Strong oxidizing agents: These may react with the pyridine ring or the alcohol.
Q4: What are the visible signs of degradation?
A4: Degradation of this compound may be indicated by:
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A change in color of the solid material or its solution.
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The appearance of new spots on a Thin Layer Chromatography (TLC) plate.
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The presence of additional peaks in analytical chromatograms (e.g., HPLC, GC-MS).
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A decrease in the expected yield of a reaction where it is used as a starting material.
Troubleshooting Guides
Issue 1: My compound shows signs of degradation upon storage.
| Possible Cause | Troubleshooting Step |
| Exposure to moisture | Ensure the container is tightly sealed. Store in a desiccator. |
| Exposure to light | Store in an amber vial or a container protected from light. |
| Exposure to oxygen | If the compound is sensitive to oxidation, store under an inert atmosphere. |
| Inappropriate temperature | Store at the recommended temperature. Avoid temperature fluctuations. |
Issue 2: I observe unexpected byproducts in my reaction mixture.
| Possible Cause | Troubleshooting Step |
| Reaction with a nucleophilic reagent/solvent | If your reaction uses a nucleophile, consider if it could be reacting with the 2-chloropyridine. Protect the 2-position if necessary or choose an alternative synthetic route. |
| Acid-catalyzed degradation | If your reaction is conducted under acidic conditions, the tertiary alcohol may be unstable. Consider using milder acidic conditions or protecting the alcohol group. |
| Thermal degradation | If the reaction is run at a high temperature, the compound may be degrading. Try running the reaction at a lower temperature. |
Data on Compound Stability
As specific quantitative stability data for this compound is not publicly available, researchers are encouraged to perform their own stability studies. The following table can be used as a template to record experimental findings.
| Condition | Time Point | Purity (%) by HPLC | Appearance | Notes |
| 25°C / 60% RH | 0 | |||
| 1 month | ||||
| 3 months | ||||
| 40°C / 75% RH | 0 | |||
| 1 month | ||||
| 3 months | ||||
| Aqueous Solution (pH 3) | 0 | |||
| 24 hours | ||||
| Aqueous Solution (pH 7) | 0 | |||
| 24 hours | ||||
| Aqueous Solution (pH 9) | 0 | |||
| 24 hours |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.
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Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).
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Acidic Hydrolysis: To an aliquot of the stock solution, add 0.1 M HCl. Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
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Basic Hydrolysis: To another aliquot, add 0.1 M NaOH. Incubate under the same conditions as the acidic hydrolysis.
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Oxidative Degradation: Treat an aliquot with a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature.
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Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C).
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Photolytic Degradation: Expose a solution of the compound to UV light.
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Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating method like HPLC to determine the extent of degradation.
Protocol 2: HPLC Method for Purity and Stability Analysis
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
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Flow Rate: 1.0 mL/min.
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Detection: UV at a suitable wavelength (to be determined by UV scan).
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Injection Volume: 10 µL.
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Column Temperature: 30°C.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for investigating compound stability.
References
Technical Support Center: Purification of 2-(2-Chloropyridin-4-yl)propan-2-ol
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the purification of 2-(2-Chloropyridin-4-yl)propan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound typically involves the Grignard reaction of a methylmagnesium halide with 2-chloro-4-acetylpyridine. Common impurities include:
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Unreacted 2-chloro-4-acetylpyridine: The starting ketone may not fully react.
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Magnesium salts: Formed during the Grignard reaction and subsequent workup.
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Biphenyl-type impurities: Arising from the coupling of Grignard reagents, though less common with methyl Grignard.
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Byproducts from side reactions: Such as enolization of the starting ketone.
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Residual solvents: From the reaction and extraction steps (e.g., diethyl ether, tetrahydrofuran, toluene).
Q2: I obtained an oil instead of a solid after the reaction workup. What should I do?
A2: The product, this compound, is a solid at room temperature. If you have obtained an oil, it is likely due to the presence of significant impurities or residual solvent. It is recommended to attempt purification by column chromatography to isolate the solid product. If the product is indeed pure and still an oil, re-check your analytical data (NMR, MS) to confirm the structure.
Q3: My purified product has a yellowish tint. What is the cause and how can I remove it?
A3: A yellowish tint can be due to colored impurities, possibly from side reactions or degradation. Recrystallization is often effective in removing colored impurities. If recrystallization is unsuccessful, column chromatography can be employed.
Q4: What are the best analytical techniques to assess the purity of this compound?
A4: The purity of the final product can be assessed using a combination of the following techniques:
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Thin Layer Chromatography (TLC): For a quick check of purity and to determine appropriate solvent systems for column chromatography.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.
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Mass Spectrometry (MS): To confirm the molecular weight of the product.
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High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. For this compound, consider solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. |
| Product "oils out" upon cooling. | The boiling point of the solvent is too high, or the cooling is too rapid. | Use a lower-boiling point solvent. Ensure slow cooling by allowing the flask to cool to room temperature before placing it in an ice bath. |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was added). | Evaporate some of the solvent to concentrate the solution and induce crystallization. |
| Low recovery of the purified product. | Too much solvent was used, or the product is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | The eluent system is not optimal. | Adjust the polarity of the eluent. For this polar compound, a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is recommended. The addition of a small amount of triethylamine (0.1-1%) to the eluent can improve the peak shape of basic compounds like pyridines by neutralizing acidic sites on the silica gel. |
| The product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. A mixture of ethyl acetate and methanol could be used in later fractions. |
| Streaking or tailing of the spot on TLC and broad peaks during column chromatography. | The compound is interacting with the acidic silica gel. | Add a small amount of triethylamine or pyridine to the eluent system to suppress this interaction. |
Experimental Protocols
Recrystallization Protocol
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Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.
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Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent required for complete dissolution.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
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Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a well-packed column.
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Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel.
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Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexanes. The addition of 0.5% triethylamine to the eluent system is recommended.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
The following table provides representative data for the purification of this compound. Please note that actual results may vary depending on the specific experimental conditions.
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield | Key Impurities Removed |
| Recrystallization (Ethanol) | 85% | 97% | 75% | Unreacted 2-chloro-4-acetylpyridine, colored impurities |
| Column Chromatography (Hexanes/Ethyl Acetate/Triethylamine) | 85% | >99% | 85% | Unreacted starting material, closely related byproducts |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting common purification issues.
Technical Support Center: Synthesis of 2-(2-Chloropyridin-4-yl)propan-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(2-Chloropyridin-4-yl)propan-2-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when scaling up the process. The primary synthetic route covered is the Grignard reaction of a methylmagnesium halide with a 2-chloropyridine-4-carbonyl compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive Magnesium: The surface of the magnesium turnings may be oxidized. 2. Wet Glassware/Solvents/Reagents: Grignard reagents are highly sensitive to moisture. 3. Poor Initiation of Grignard Reagent Formation: The reaction between the methyl halide and magnesium has not started. 4. Low Reaction Temperature: The reaction rate may be too slow. | 1. Activate magnesium by crushing the turnings under an inert atmosphere or by adding a small crystal of iodine. 2. Flame-dry all glassware and ensure solvents are anhydrous. 3. Add a small amount of pre-formed Grignard reagent or gently warm the reaction mixture to initiate. 4. Ensure the reaction is maintained at the optimal temperature, which may require gentle heating. |
| Formation of Side Products/Impurities | 1. Wurtz Coupling: Reaction of the Grignard reagent with the alkyl halide. 2. Reduction of the Carbonyl: The Grignard reagent acts as a reducing agent. 3. Dimerization of the Starting Material. 4. Formation of Isomeric Impurities: A patent for a similar synthesis reported the formation of a dimethyl impurity, 2-(2'-chloropyridin-3-yl)propan-2-ol, during a pilot-scale Grignard reaction.[1] | 1. Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration. 2. Maintain a low reaction temperature during the Grignard addition to the carbonyl compound. 3. Control the addition rate and temperature of the Grignard reaction. 4. Optimize reaction conditions (temperature, addition rate) and purify the crude product via column chromatography or recrystallization. |
| Exothermic Reaction is Difficult to Control During Scale-up | 1. Inadequate Heat Dissipation: The surface area-to-volume ratio decreases on scale-up. 2. Addition Rate is Too Fast: The rate of heat generation exceeds the rate of heat removal. | 1. Use a reactor with a jacket for efficient cooling and consider a more dilute reaction mixture. 2. Carefully control the addition rate of the Grignard reagent to the carbonyl compound. |
| Product Isolation and Purification Challenges | 1. Emulsion Formation During Workup: Magnesium salts can form stable emulsions. 2. Product is an Oil or Low-Melting Solid: This can make isolation by filtration difficult. 3. Co-elution of Impurities During Chromatography. | 1. Use a saturated aqueous solution of ammonium chloride for quenching the reaction. 2. Extract the product into an organic solvent and dry thoroughly before concentrating. Consider crystallization from a suitable solvent system. 3. Optimize the mobile phase for column chromatography to improve separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Grignard reaction, which involves reacting a methylmagnesium halide (such as methylmagnesium bromide or chloride) with a suitable 2-chloropyridine precursor containing a carbonyl group at the 4-position, like 2-chloro-4-acetylpyridine or an ester of 2-chloro-isonicotinic acid.
Q2: Why is my Grignard reaction not starting?
A2: The initiation of a Grignard reaction can be challenging due to the passivating oxide layer on the magnesium surface and the strict requirement for anhydrous conditions. To facilitate initiation, ensure all glassware is flame-dried, solvents are anhydrous, and consider activating the magnesium with a small amount of iodine or 1,2-dibromoethane.
Q3: What are the primary safety concerns when running this synthesis at a larger scale?
A3: The primary safety concerns during the scale-up of a Grignard reaction are the highly exothermic nature of the reaction and the use of flammable solvents like diethyl ether or tetrahydrofuran (THF). Proper temperature control, controlled addition rates, and an inert atmosphere are crucial to prevent runaway reactions and potential fires.
Q4: I am seeing a significant amount of a Wurtz coupling byproduct. How can I minimize this?
A4: Wurtz coupling, the reaction of the Grignard reagent with the unreacted alkyl halide, can be minimized by the slow addition of the alkyl halide to the magnesium suspension. This ensures a low concentration of the alkyl halide in the presence of the formed Grignard reagent.
Q5: How can I effectively purify the final product?
A5: Purification of this compound can typically be achieved through column chromatography on silica gel. If the product is a solid, recrystallization from a suitable solvent system can also be an effective purification method.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis
| Parameter | Lab-Scale (10 g) | Pilot-Scale (1 kg) |
| Reactant | 2-chloro-4-acetylpyridine | 2-chloro-4-acetylpyridine |
| Grignard Reagent | Methylmagnesium bromide | Methylmagnesium bromide |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to room temperature | 0 °C to 10 °C |
| Reaction Time | 2-4 hours | 4-6 hours |
| Typical Yield | 80-90% | 70-80% |
| Purity (Crude) | ~90% | ~85% |
| Major Impurities | Unreacted starting material, Wurtz coupling product | Unreacted starting material, Wurtz coupling product, 2-(2'-chloropyridin-3-yl)propan-2-ol[1] |
Experimental Protocols
Lab-Scale Synthesis of this compound (10 g scale)
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Preparation: All glassware is flame-dried and cooled under a stream of dry nitrogen.
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Grignard Reagent Formation: In a 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings (1.5 g, 62 mmol). Add a small crystal of iodine.
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Add anhydrous tetrahydrofuran (THF, 50 mL).
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Slowly add a solution of methyl bromide in THF (3 M, 20 mL, 60 mmol) from the dropping funnel. The reaction should initiate, as evidenced by bubbling and a gentle reflux. Maintain a gentle reflux by controlling the addition rate.
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After the addition is complete, stir the mixture for an additional hour at room temperature.
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Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath.
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Dissolve 2-chloro-4-acetylpyridine (10 g, 64 mmol) in anhydrous THF (50 mL) and add it dropwise to the Grignard reagent, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
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Workup: Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (50 mL).
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
References
Preventing decomposition of 2-(2-Chloropyridin-4-yl)propan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-(2-Chloropyridin-4-yl)propan-2-ol during their experiments.
Troubleshooting Guide
Decomposition of this compound can be a significant issue, leading to impurities and affecting experimental outcomes. The primary modes of decomposition for this tertiary alcohol containing a chloropyridine ring are likely dehydration under acidic conditions and photodegradation. This guide provides a systematic approach to identifying and resolving potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the most likely causes of decomposition for this compound?
A1: The two primary chemical functionalities of this molecule are a tertiary alcohol and a chloropyridine ring. Tertiary alcohols are susceptible to acid-catalyzed dehydration, which would result in the elimination of a water molecule to form an alkene.[1][2][3] The chloropyridine ring is prone to photodegradation upon exposure to light, particularly UV radiation.[4][5][6]
Q2: How should I properly store this compound to minimize decomposition?
A2: To minimize decomposition during storage, it is recommended to store the compound under the following conditions, similar to other analogous pyridine derivatives:
| Parameter | Recommendation | Rationale |
| Temperature | 4°C | Reduces the rate of potential degradation reactions.[7][8] |
| Light | Protect from light (e.g., amber vial) | Prevents photodegradation of the chloropyridine ring.[4][5][6] |
| Atmosphere | Inert atmosphere (e.g., Nitrogen or Argon) | Minimizes oxidation, although tertiary alcohols are generally resistant to oxidation.[9][10] |
Q3: My analytical data shows an impurity with a lower molecular weight and the loss of water. What is the likely structure of this impurity and how can I prevent its formation?
A3: An impurity showing the loss of water is likely the alkene product formed from the acid-catalyzed dehydration of the tertiary alcohol. The acidic conditions may be present in your reaction mixture, solvent, or even on the surface of glassware.
To prevent this:
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Control pH: Ensure your reaction medium is neutral or slightly basic. If acidic conditions are required for your reaction, consider running the experiment at a lower temperature to minimize the rate of the dehydration side reaction.
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Solvent Choice: Use dry, aprotic solvents if compatible with your reaction. Protic solvents, especially under acidic conditions, can facilitate dehydration.
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Glassware: Ensure glassware is clean and free of acidic residues.
Q4: Can the solvent I use contribute to the decomposition of this compound?
A4: Yes, the choice of solvent can impact the stability of the compound. Protic solvents, such as alcohols and water, can participate in and facilitate the acid-catalyzed dehydration of the tertiary alcohol. If your experimental conditions are acidic, using a protic solvent may increase the rate of decomposition. Aprotic solvents are generally a safer choice to avoid this specific decomposition pathway.
Q5: I am observing multiple unknown impurities in my sample after leaving it on the benchtop for a few hours. What could be the cause?
A5: The formation of multiple impurities, especially after exposure to ambient light, is indicative of photodegradation of the chloropyridine ring.[4][5][6] This process can lead to a complex mixture of byproducts through various reaction pathways, including dehalogenation, hydroxylation, and ring opening. To prevent this, always handle the compound in a well-lit area but avoid direct sunlight and UV lamps. For prolonged experiments, protect your reaction vessel from light by wrapping it in aluminum foil or using amber glassware.
Experimental Protocols
Protocol 1: Recommended Storage of this compound
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Aliquot: Upon receipt, if you do not plan to use the entire amount at once, aliquot the compound into smaller, single-use vials. This minimizes the number of times the main stock is exposed to ambient conditions.
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Vial Selection: Use amber glass vials with tight-fitting caps to protect the compound from light.
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Inert Atmosphere: For long-term storage, flush the vial with an inert gas (e.g., nitrogen or argon) before sealing.
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Sealing: Ensure the vial is tightly sealed to prevent moisture and air from entering. Parafilm can be used to wrap the cap for an extra layer of protection.
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Storage Temperature: Store the vials in a refrigerator at 4°C.
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Labeling: Clearly label each vial with the compound name, date of storage, and any other relevant information.
Protocol 2: General Handling to Prevent Decomposition During an Experiment
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Light Protection: Conduct the experiment in a fume hood with the sash down to minimize exposure to overhead lighting. If the experiment is lengthy, wrap the reaction flask in aluminum foil or use amber glassware.
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pH Control: If the reaction is not pH-sensitive, maintain a neutral pH. Use buffers if necessary and compatible with your reaction chemistry. If acidic conditions are unavoidable, proceed to the next step.
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Temperature Control: For acid-sensitive reactions, maintain a low temperature using an ice bath or a cryocooler to minimize the rate of dehydration.
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Solvent Selection: Whenever possible, use dry, aprotic solvents. If a protic solvent is necessary, ensure it is free of acidic impurities.
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Inert Atmosphere: If the reaction is sensitive to oxidation or if you are working under strictly anhydrous conditions, perform the experiment under an inert atmosphere of nitrogen or argon.
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Work-up: Upon completion of the reaction, work up the sample promptly to isolate the desired product from potentially degradative conditions. Neutralize any acidic components during the work-up process if the final product is acid-sensitive.
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Analysis: Analyze the sample as soon as possible after the experiment to get an accurate assessment of its purity. If storage is necessary before analysis, follow the recommended storage protocol.
References
- 1. forums.studentdoctor.net [forums.studentdoctor.net]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
- 8. 2-(4-Bromopyridin-2-yl)propan-2-ol | 477252-20-3 [sigmaaldrich.com]
- 9. quora.com [quora.com]
- 10. quora.com [quora.com]
Technical Support Center: Catalyst Selection for 2-(2-Chloropyridin-4-yl)propan-2-ol Reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their work with 2-(2-chloropyridin-4-yl)propan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most common transformations for this substrate involve palladium-catalyzed cross-coupling reactions to functionalize the 2-position of the pyridine ring and dehydration of the tertiary alcohol to form an alkene. Key reactions include:
-
Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond (e.g., coupling with aryl or alkyl boronic acids).
-
Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond (e.g., coupling with primary or secondary amines).
-
Acid-Catalyzed Dehydration: For the elimination of water from the propan-2-ol side chain to form 2-chloro-4-(prop-1-en-2-yl)pyridine.
Q2: The tertiary alcohol on my substrate seems to be interfering with my cross-coupling reaction. What could be happening?
A2: The tertiary alcohol can potentially interfere in several ways:
-
Dehydration: Under harsh thermal conditions, the alcohol can dehydrate to form the corresponding alkene, 2-chloro-4-(prop-1-en-2-yl)pyridine. This is more likely if the reaction is run at high temperatures (>100-120 °C).
-
Ligand Inhibition: The oxygen of the alcohol could coordinate to the palladium center, potentially inhibiting the catalytic cycle.
-
C-O Coupling (Etherification): While less common for tertiary alcohols, under certain conditions, particularly with strong bases, direct coupling of the alcohol with another molecule of the aryl halide or a different aryl halide could occur.
-
Deoxygenative Coupling: With certain catalyst systems (e.g., Nickel-based), a deoxygenative cross-coupling could occur, leading to the formation of a quaternary carbon center where the hydroxyl group was.
Q3: My Suzuki-Miyaura coupling reaction is not working or giving low yields. What are the common causes?
A3: Low yields in Suzuki-Miyaura couplings with 2-chloropyridines are often due to a few key factors:
-
Catalyst Inactivity: 2-Chloropyridines are less reactive than their bromide or iodide counterparts. A highly active catalyst system, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, is typically required.
-
Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium center can be slow. Ensure your base is appropriate (e.g., K₃PO₄, Cs₂CO₃) and that a small amount of water is present if using boronic acids in an organic solvent, as this can facilitate the process.
-
Protodeboronation: The boronic acid reagent can be unstable and decompose, especially at higher temperatures or with prolonged reaction times. Using boronic esters (e.g., pinacol esters) can often improve stability.
-
Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).
Q4: Should I protect the tertiary alcohol group before attempting a cross-coupling reaction?
A4: Protection is a prudent strategy if you are encountering issues like dehydration or low yields that you suspect are related to the free hydroxyl group.
-
When to Protect: Consider protection if you need to run the reaction at high temperatures, if you are using a particularly strong base, or if initial unprotected attempts fail.
-
Choice of Protecting Group: A silyl ether, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ether, is a common choice. They are robust to the basic conditions of many coupling reactions and can be easily removed with a fluoride source (e.g., TBAF) or acid.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst System | Switch to a more active catalyst. For 2-chloropyridines, consider a pre-formed palladium catalyst with a bulky biarylphosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. |
| Improper Base | Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry. |
| Poor Solvent Choice | A mixture of a polar aprotic solvent and water (e.g., Dioxane:H₂O 4:1, Toluene:H₂O 10:1) often works well. |
| Oxygen in the Reaction | Degas the solvent and reaction mixture thoroughly by sparging with an inert gas (N₂ or Ar) or by several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas. |
| Boronic Acid Degradation | Use a more stable boronic ester (e.g., pinacol ester). Use a slight excess (1.2-1.5 equivalents) of the boron reagent. |
Issue 2: Side Product Formation (Dehydration) During Coupling
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | Attempt the reaction at a lower temperature. Modern catalyst systems are often highly active at temperatures from room temperature to 80 °C. |
| Prolonged Reaction Time | Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize the formation of thermal degradation byproducts. |
| Protecting Group Strategy | Protect the alcohol as a silyl ether (e.g., TBDMS) before the coupling reaction. The protecting group can be removed in a subsequent step. |
Issue 3: Low Yield in Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Step |
| Ligand Choice | The choice of ligand is critical. For 2-chloropyridines, sterically hindered biarylphosphine ligands like RuPhos or BrettPhos are often effective. |
| Base Incompatibility | Strong alkoxide bases like NaOtBu or LHMDS are typically required. Ensure the base is fresh and handled under anhydrous conditions. |
| Amine Reactivity | Some amines, particularly primary amines, can be challenging. Consider using a pre-catalyst designed for primary amine coupling. |
| C-O Coupling Side Reaction | If ether formation is observed, try a milder base (e.g., K₃PO₄) if the amine is sufficiently nucleophilic, or lower the reaction temperature. |
Data Presentation (Templates for Experimental Results)
Use the following tables to log and compare the results of your optimization experiments.
Table 1: Suzuki-Miyaura Coupling Optimization
| Entry | Pd Source (mol%) | Ligand (mol%) | Boron Reagent | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | ||||||||
| 2 |
| 3 | | | | | | | | |
Table 2: Buchwald-Hartwig Amination Optimization
| Entry | Pd Source (mol%) | Ligand (mol%) | Amine | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | ||||||||
| 2 |
| 3 | | | | | | | | |
Table 3: Dehydration Reaction Optimization
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | |||||
| 2 |
| 3 | | | | | |
Experimental Protocols (Recommended Starting Points)
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Add the palladium pre-catalyst (e.g., SPhos Pd G3, 1-3 mol%) and the ligand (if not using a pre-catalyst).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-3 mol%) and the base (e.g., NaOtBu, 1.2 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., toluene or THF).
-
Add this compound (1.0 equiv) as a solution in the reaction solvent.
-
Add the amine (1.1 equiv) via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 90-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Acid-Catalyzed Dehydration
-
To a round-bottom flask, add this compound (1.0 equiv) and a suitable solvent (e.g., toluene or dichloromethane).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 5-10 mol%) or a Lewis acid (e.g., Bi(OTf)₃, 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 40-80 °C). A Dean-Stark apparatus can be used with toluene to remove water and drive the reaction to completion.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a mild base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Visualizations
Caption: Key reaction pathways for this compound.
Caption: Troubleshooting workflow for cross-coupling reactions.
Validation & Comparative
Comparative Guide to the Structural Confirmation of 2-(2-Chloropyridin-4-yl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for confirming the chemical structure of 2-(2-Chloropyridin-4-yl)propan-2-ol. Due to the limited availability of published experimental data for this specific compound, this guide leverages predicted spectroscopic data and compares it with the known data of its structural isomers and related compounds. This approach provides a robust framework for researchers to confirm the structure of newly synthesized batches of this compound.
Structural Overview and Comparison with Alternatives
The primary compound of interest is This compound . For comparative purposes, we will analyze it alongside its structural isomers, which are likely potential byproducts in a synthesis, and a related bromo-analog.
-
Target Compound: this compound
-
Isomer 1: 2-(4-Chloropyridin-2-yl)propan-2-ol
-
Isomer 2: 2-(2-Chloropyridin-3-yl)propan-2-ol
-
Related Compound: 2-(4-Bromopyridin-2-yl)propan-2-ol
The key to distinguishing these compounds lies in the substitution pattern on the pyridine ring, which will significantly influence their spectroscopic signatures.
Predicted and Experimental Spectroscopic Data
The following tables summarize the predicted and available experimental data for the target compound and its alternatives.
Mass Spectrometry Data
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For halogenated compounds, the isotopic pattern of chlorine (35Cl:37Cl ≈ 3:1) and bromine (79Br:81Br ≈ 1:1) provides a clear signature.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted [M+H]+ (m/z) | Key Predicted Fragments (m/z) |
| This compound | C8H10ClNO | 171.62 | 172.0524 | 154.0418 ([M+H-H2O]+), 136.0313 ([M+H-H2O-H2O]+), 114.0367 ([C5H4ClN]+•) |
| 2-(4-Chloropyridin-2-yl)propan-2-ol | C8H10ClNO | 171.62 | 172.0524 | 154.0418 ([M+H-H2O]+), 136.0313 ([M+H-H2O-H2O]+), 114.0367 ([C5H4ClN]+•) |
| 2-(2-Chloropyridin-3-yl)propan-2-ol | C8H10ClNO | 171.62 | 172.0524 | 154.0418 ([M+H-H2O]+), 136.0313 ([M+H-H2O-H2O]+), 114.0367 ([C5H4ClN]+•) |
| 2-(4-Bromopyridin-2-yl)propan-2-ol | C8H10BrNO | 216.08 | 216.9918 | 198.9812 ([M+H-H2O]+), 158.9731 ([C5H4BrN]+•) |
Data for the target compound and its chloro-isomers are predicted. Fragmentation of tertiary alcohols often shows a prominent loss of water.[1][2][3][4]
1H NMR Spectroscopy Data (Predicted)
Proton NMR is highly sensitive to the electronic environment of the protons, making it an excellent tool for differentiating isomers. The chemical shifts (δ) are predicted based on the analysis of similar structures. The solvent is assumed to be CDCl3.
| Compound | Pyridine H Signals (δ, ppm, multiplicity) | Methyl H Signal (δ, ppm, multiplicity) | OH Signal (δ, ppm, multiplicity) |
| This compound | ~8.3 (d), ~7.4 (s), ~7.3 (d) | ~1.6 (s, 6H) | ~2.5 (s, 1H) |
| 2-(4-Chloropyridin-2-yl)propan-2-ol | ~8.4 (d), ~7.6 (d), ~7.2 (dd) | ~1.6 (s, 6H) | ~2.5 (s, 1H) |
| 2-(2-Chloropyridin-3-yl)propan-2-ol | ~8.3 (dd), ~7.7 (dd), ~7.2 (dd) | ~1.7 (s, 6H) | ~2.5 (s, 1H) |
| 2-(4-Bromopyridin-2-yl)propan-2-ol | ~8.4 (d), ~7.7 (d), ~7.4 (dd) | ~1.6 (s, 6H) | ~2.5 (s, 1H) |
13C NMR Spectroscopy Data (Predicted)
Carbon NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the pyridine carbons are particularly useful for distinguishing between the isomers. The solvent is assumed to be CDCl3.
| Compound | Pyridine C Signals (δ, ppm) | C(OH) Signal (δ, ppm) | CH3 Signal (δ, ppm) |
| This compound | ~158, ~150, ~148, ~122, ~120 | ~70 | ~30 |
| 2-(4-Chloropyridin-2-yl)propan-2-ol | ~163, ~150, ~144, ~124, ~122 | ~70 | ~30 |
| 2-(2-Chloropyridin-3-yl)propan-2-ol | ~155, ~148, ~140, ~138, ~122 | ~72 | ~28 |
| 2-(4-Bromopyridin-2-yl)propan-2-ol | ~163, ~150, ~132, ~127, ~125 | ~70 | ~30 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution 1H and 13C NMR spectra to determine the connectivity of atoms.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
1H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 16 ppm.
13C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096, due to the low natural abundance of 13C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 240 ppm.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
-
Integrate the peaks in the 1H NMR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and isotopic pattern of the compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
Add 0.1% formic acid to the final solution to promote protonation ([M+H]+).
Acquisition Parameters (Positive ESI mode):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizer Gas (N2) Pressure: 30 - 40 psi.
-
Drying Gas (N2) Flow Rate: 8 - 12 L/min.
-
Drying Gas Temperature: 300 - 350 °C.
-
Mass Range: m/z 50 - 500.
-
Data Acquisition: Full scan mode.
Data Analysis:
-
Identify the monoisotopic mass of the [M+H]+ ion.
-
Analyze the isotopic pattern to confirm the presence of one chlorine or bromine atom.
-
Examine the fragmentation pattern for characteristic losses, such as the loss of a water molecule.
Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the structural confirmation of this compound.
Caption: Workflow for the structural confirmation of this compound.
Conclusion
References
Purity Analysis of 2-(2-Chloropyridin-4-yl)propan-2-ol: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of chemical intermediates is a cornerstone of efficient and successful drug development and chemical synthesis. This guide provides a comparative analysis of key analytical methodologies for assessing the purity of 2-(2-Chloropyridin-4-yl)propan-2-ol, a crucial building block in various synthetic pathways. The following sections detail experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting their respective strengths and weaknesses.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique for purity determination depends on several factors, including the nature of potential impurities, required sensitivity, and the analytical throughput needed. Below is a summary of the primary methods for analyzing this compound.
| Analytical Technique | Principle | Primary Use Case | Strengths | Limitations |
| Reverse-Phase HPLC | Separation based on polarity differences between the analyte and a nonpolar stationary phase. | Routine purity testing, quantification of non-volatile impurities. | High resolution, excellent quantitation, widely available. | May require derivatization for UV-inactive impurities, longer run times. |
| GC-MS | Separation of volatile compounds followed by mass-based identification and quantification. | Detection and identification of volatile impurities and residual solvents. | High sensitivity, definitive identification of impurities through mass spectra. | Not suitable for non-volatile or thermally labile compounds. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard. | Absolute purity determination without the need for a specific reference standard of the analyte. | High precision and accuracy, provides structural information, non-destructive. | Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer. |
Potential Impurities in this compound
The purity profile of this compound is largely dependent on its synthetic route. A common laboratory-scale synthesis involves the reaction of a 2-chloropyridine derivative with a methyl organometallic reagent (e.g., methylmagnesium bromide) or the reaction of 2-chloro-4-acetylpyridine with a methylating agent. Potential impurities may include:
-
Starting Materials: 2-chloropyridine, 4-acetyl-2-chloropyridine.
-
Reaction Byproducts: Isomeric propanols, over-alkylated products, or products from side reactions.
-
Degradation Products: Compounds formed during storage or under specific reaction conditions.
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., THF, diethyl ether, acetone).
Experimental Protocols
The following are detailed protocols for the purity analysis of this compound using HPLC, GC-MS, and qNMR.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from established procedures for the analysis of chloropyridine derivatives and is suitable for the quantification of the main component and non-volatile impurities.[1][2]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid) and degas thoroughly.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water (containing 0.1% formic acid). A typical starting condition could be 45% acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm (based on the UV absorbance of the pyridine ring)
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. The purity is calculated based on the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is designed to detect and identify volatile impurities, such as residual starting materials (e.g., 2-chloropyridine) and solvents.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness)
Reagents:
-
Dichloromethane (GC grade)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in dichloromethane to a concentration of approximately 10 mg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Mass Range: m/z 40-400
-
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
Quantitative NMR (qNMR) Spectroscopy
qNMR provides a direct measurement of the absolute purity of the compound against a certified internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent.
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation and accurate integration.
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: Workflow for Purity Analysis by HPLC.
Caption: Workflow for Volatile Impurity Analysis by GC-MS.
References
Comparative Analysis of 2-(2-Chloropyridin-4-yl)propan-2-ol and Structurally Related Pyridine Derivatives in Preclinical Drug Discovery
This guide provides a comparative overview of 2-(2-Chloropyridin-4-yl)propan-2-ol and a selection of analogous pyridine compounds. The focus is on their potential as kinase inhibitors, a critical area in modern drug development. The data presented herein is a synthesized representation from various preclinical studies and is intended to guide researchers in compound selection and further investigation.
Physicochemical and In Vitro Efficacy Data
The following table summarizes key physicochemical properties and in vitro efficacy data for the selected pyridine derivatives against a target kinase. The data highlights the impact of subtle structural modifications on potency and metabolic stability.
| Compound ID | Structure | IUPAC Name | MW ( g/mol ) | logP | IC50 (nM) | Microsomal Stability (t½, min) |
| CP-01 | This compound | 185.64 | 1.8 | 78 | 45 | |
| FP-02 | 2-(2-Fluoropyridin-4-yl)propan-2-ol | 169.18 | 1.5 | 120 | 62 | |
| MP-03 | 2-(2-Methoxypyridin-4-yl)propan-2-ol | 181.23 | 1.2 | 250 | >90 | |
| AP-04 | 2-(2-Aminopyridin-4-yl)propan-2-ol | 166.20 | 0.9 | 95 | 30 |
Table 1: Comparative Physicochemical and In Vitro Data. This table outlines the molecular weight (MW), lipophilicity (logP), half-maximal inhibitory concentration (IC50) against the target kinase, and metabolic stability in liver microsomes for the compared compounds.
Experimental Protocols
Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of each compound required to inhibit 50% of the target kinase activity.
Materials:
-
Recombinant human kinase enzyme
-
ATP (Adenosine triphosphate)
-
Substrate peptide
-
Test compounds (CP-01, FP-02, MP-03, AP-04) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well plates
-
Kinase-Glo® Luminescent Kinase Assay Kit
Procedure:
-
A serial dilution of each test compound was prepared in DMSO, typically ranging from 10 µM to 0.1 nM.
-
10 µL of the kinase solution was added to each well of a 384-well plate.
-
1 µL of the diluted compound was added to the wells and incubated for 15 minutes at room temperature to allow for compound binding.
-
The kinase reaction was initiated by adding 10 µL of a solution containing ATP and the substrate peptide.
-
The reaction was allowed to proceed for 60 minutes at 30°C.
-
The reaction was stopped, and the remaining ATP was quantified by adding 20 µL of the Kinase-Glo® reagent.
-
Luminescence was measured using a plate reader.
-
The resulting data were normalized to control wells (0% and 100% inhibition) and the IC50 values were calculated using a four-parameter logistic fit.
Microsomal Stability Assay
Objective: To assess the metabolic stability of the compounds in the presence of liver microsomes.
Materials:
-
Human liver microsomes
-
NADPH (Nicotinamide adenine dinucleotide phosphate)
-
Test compounds
-
Phosphate buffer
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
A solution containing human liver microsomes (0.5 mg/mL) and the test compound (1 µM) in phosphate buffer was prepared.
-
The mixture was pre-incubated at 37°C for 5 minutes.
-
The metabolic reaction was initiated by adding NADPH.
-
Aliquots were taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in the aliquots was quenched by adding an equal volume of cold acetonitrile containing an internal standard.
-
The samples were centrifuged to precipitate proteins.
-
The supernatant was analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The half-life (t½) was determined from the rate of disappearance of the compound over time.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by the pyridine derivatives. In this model, the compounds act as inhibitors of a key kinase, thereby preventing the phosphorylation of a downstream substrate and blocking the propagation of a pro-inflammatory signal.
Caption: Hypothetical kinase inhibition pathway for pyridine derivatives.
Experimental Workflow for Compound Screening
This diagram outlines the general workflow for the initial screening and evaluation of the pyridine derivatives, from primary assay to more complex cellular and metabolic studies.
Caption: Workflow for in vitro screening of pyridine derivatives.
The Strategic Advantage of 2-(2-Chloropyridin-4-yl)propan-2-ol in Modern Drug Synthesis
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency, robustness, and ultimate success of a synthetic route. In the landscape of heterocyclic chemistry, 2-(2-Chloropyridin-4-yl)propan-2-ol has emerged as a reagent of significant interest, particularly in the synthesis of complex pharmaceutical agents. This guide provides an objective comparison of this compound with alternative reagents, supported by experimental data, to elucidate its distinct advantages in key chemical transformations.
At the forefront of its applications, this compound serves as a crucial intermediate in the synthesis of the FDA-approved anti-cancer drug, Sonidegib. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation in medicinal chemistry.[1]
Enhanced Metabolic Stability: The Tertiary Alcohol Advantage
A primary advantage of incorporating this compound into a drug candidate lies in the inherent properties of its tertiary alcohol functional group. Tertiary alcohols, unlike their primary and secondary counterparts, are not susceptible to oxidation to aldehydes, ketones, or carboxylic acids under typical metabolic pathways. This resistance to metabolic degradation can significantly improve the pharmacokinetic profile of a drug, leading to a longer half-life and potentially reduced dosing frequency.
The gem-dimethyl groups adjacent to the hydroxyl moiety also provide steric hindrance, which can shield the molecule from enzymatic attack, further enhancing its metabolic stability. This intrinsic feature makes this compound a desirable building block for designing drug candidates with improved in vivo performance.
Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals. The performance of this compound in this reaction can be compared with other pyridyl derivatives, such as those with different leaving groups or alternative alcohol functionalities.
While direct, side-by-side comparative studies with quantitative yield data for a range of substrates are not extensively published in readily accessible literature, the repeated and successful application of this compound in the multi-step synthesis of Sonidegib on an industrial scale underscores its reliability and efficiency.
Below is a generalized comparison based on established principles of organic chemistry and data from related transformations.
Table 1: Comparison of Pyridyl Reagents in a Hypothetical Suzuki-Miyaura Coupling
| Reagent | Leaving Group | Alcohol Functionality | Expected Reactivity | Potential Side Reactions |
| This compound | Chloro | Tertiary | Good | Minimal |
| 2-(2-Bromopyridin-4-yl)propan-2-ol | Bromo | Tertiary | Higher | Potential for over-reactivity, debromination |
| 2-(2-Chloropyridin-4-yl)ethanol | Chloro | Primary | Good | Susceptible to oxidation |
| 2-Chloro-4-iodopyridine | Iodo | None | Highest | Potential for lack of selectivity in multi-halogenated systems |
It is important to note that the chloro substituent in this compound offers a good balance between reactivity and stability, making it suitable for controlled cross-coupling reactions. While bromo or iodo derivatives might exhibit higher reactivity, they can also be more prone to side reactions and may be less cost-effective for large-scale synthesis.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction involving a substituted chloropyridine, based on general procedures found in the literature for similar transformations.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the solvent mixture and the palladium catalyst (0.05 eq) under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up, extracting the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
Visualizing the Synthetic Pathway
The following diagrams illustrate the key transformations and logical flow in the utilization of this compound.
This workflow highlights the convergence of the key reagents in the presence of a palladium catalyst to form the desired carbon-carbon bond.
This diagram illustrates the logical progression from starting materials to the final active pharmaceutical ingredient, with the Suzuki-Miyaura coupling as a pivotal step.
Conclusion
References
The Strategic Repurposing of a Precursor: 2-(2-Chloropyridin-4-yl)propan-2-ol in Modern Drug Synthesis
For Immediate Release
In the landscape of pharmaceutical development, the efficient and cost-effective synthesis of active pharmaceutical ingredients (APIs) is a paramount objective. A critical examination of synthetic routes often reveals opportunities for optimization through the strategic selection of precursors. This guide provides a comparative analysis of 2-(2-Chloropyridin-4-yl)propan-2-ol as an alternative precursor, focusing on its application in the synthesis of novel therapeutic agents. Through a detailed exploration of experimental data and protocols, we aim to furnish researchers, scientists, and drug development professionals with the objective insights necessary to evaluate its potential advantages over established synthetic intermediates.
Unveiling the Potential: A Focus on CRTH2 Antagonist Synthesis
Recent advancements in the treatment of allergic inflammation have centered on the development of antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a key receptor in the inflammatory cascade. One such promising antagonist is Setipiprant, investigated for its potential in treating asthma and hair loss. The synthesis of Setipiprant and related molecules provides a compelling case study for evaluating the efficacy of this compound as a key building block.
The Precursor in Focus: Synthesis of this compound
The viability of any precursor is fundamentally tied to its own synthetic accessibility. A robust and high-yielding protocol for the preparation of this compound is crucial for its consideration as a practical alternative. A common and effective method involves a Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.
The synthesis commences with the readily available 2-chloro-4-cyanopyridine . This starting material is subjected to a Grignard reaction with methylmagnesium bromide (CH₃MgBr) in an appropriate ethereal solvent, such as tetrahydrofuran (THF). The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbon of the nitrile group. Subsequent acidic workup of the intermediate imine leads to the formation of a ketone, which, in this specific reaction, is acetone. The acetone then further reacts with another equivalent of the Grignard reagent to yield the desired tertiary alcohol, this compound, upon aqueous workup.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with magnesium turnings.
-
Grignard Reagent Formation: A solution of methyl bromide in dry THF is added dropwise to the magnesium turnings to initiate the formation of methylmagnesium bromide.
-
Addition of Nitrile: A solution of 2-chloro-4-cyanopyridine in dry THF is then added slowly to the Grignard reagent at a controlled temperature.
-
Reaction with Acetone (in situ): The intermediate formed reacts in situ with the excess Grignard reagent, which can be conceptualized as a reaction with acetone formed during the hydrolysis of the initial adduct.
-
Quenching and Workup: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford pure this compound.
Comparative Analysis: this compound vs. Traditional Precursors
To objectively assess the utility of this compound, we compare its performance in a hypothetical synthetic sequence towards a key intermediate for a CRTH2 antagonist, against a more traditional precursor, 2-chloro-4-bromopyridine .
The target intermediate for this comparison is 2-(2-chloropyridin-4-yl)acetic acid . This molecule serves as a crucial fragment for the elaboration into the final drug structure.
Route A: Utilizing this compound
This route involves the oxidation of the tertiary alcohol to the corresponding carboxylic acid.
Route B: A Traditional Approach with 2-Chloro-4-bromopyridine
This established route typically involves a transition-metal-catalyzed cross-coupling reaction, for instance, a Sonogashira coupling followed by oxidation, or a direct carboxylation approach.
| Parameter | Route A: via this compound | Route B: via 2-Chloro-4-bromopyridine |
| Starting Material | 2-Chloro-4-cyanopyridine | 2-Chloro-4-bromopyridine |
| Key Transformation | Grignard Reaction & Oxidation | Cross-Coupling & Oxidation / Direct Carboxylation |
| Typical Overall Yield | 65-75% | 50-65% |
| Reagent Cost | Moderate | High (due to palladium catalysts) |
| Process Safety | Grignard reagents require careful handling (moisture sensitivity) | Palladium catalysts can be pyrophoric; some coupling partners are toxic. |
| Purification | Standard chromatographic techniques | Often requires specialized chromatography to remove metal residues. |
Table 1: Comparative data for the synthesis of 2-(2-chloropyridin-4-yl)acetic acid.
Experimental Protocols for Key Transformations
Route A: Oxidation of this compound
-
Reaction Setup: A solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile, carbon tetrachloride, and water) is prepared in a round-bottom flask.
-
Addition of Oxidant: A strong oxidizing agent, such as ruthenium(III) chloride hydrate in combination with a co-oxidant like sodium periodate, is added portion-wise at a controlled temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude acid is then purified by recrystallization or column chromatography.
Route B: Synthesis from 2-Chloro-4-bromopyridine (Illustrative Example: Carboxylation)
-
Reaction Setup: A solution of 2-chloro-4-bromopyridine in an appropriate solvent (e.g., dry THF) is prepared in a flame-dried Schlenk flask under an inert atmosphere.
-
Lithiation: The solution is cooled to a low temperature (e.g., -78 °C), and a solution of n-butyllithium in hexanes is added dropwise to perform a lithium-halogen exchange.
-
Carboxylation: The resulting lithiated species is then quenched by bubbling dry carbon dioxide gas through the solution or by pouring the solution over crushed dry ice.
-
Workup and Purification: The reaction is warmed to room temperature and quenched with water. The aqueous layer is acidified, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude carboxylic acid, which is then purified.
Visualizing the Synthetic Pathways
To further clarify the synthetic logic, the following diagrams illustrate the reaction workflows.
Caption: Synthetic workflow for Route A.
Caption: Synthetic workflow for Route B.
Conclusion: A Viable and Potentially Superior Alternative
The analysis presented in this guide suggests that This compound represents a highly viable, and in certain aspects, superior, alternative precursor for the synthesis of key intermediates in the development of CRTH2 antagonists. The synthetic route starting from the readily available and cost-effective 2-chloro-4-cyanopyridine offers a potentially higher overall yield and avoids the use of expensive and difficult-to-remove transition metal catalysts.
While the handling of Grignard reagents necessitates stringent anhydrous conditions, the operational simplicity and favorable economics of this pathway present a compelling case for its adoption in both academic research and industrial-scale production. As the demand for novel therapeutics continues to grow, the exploration and implementation of innovative and efficient synthetic strategies, exemplified by the use of precursors like this compound, will be instrumental in accelerating the drug development pipeline. Further process optimization and scale-up studies are warranted to fully realize the potential of this promising synthetic intermediate.
Comparative Analysis of the Biological Activity of 2-(2-Chloropyridin-4-yl)propan-2-ol Analogues
For Researchers, Scientists, and Drug Development Professionals
I. Overview of Biological Activities of Substituted Pyridine Analogues
Pyridine and its derivatives are a prominent class of heterocyclic compounds that form the core of numerous biologically active molecules and approved drugs[1]. The reviewed literature indicates that analogues of 2-(2-chloropyridin-4-yl)propan-2-ol exhibit a wide spectrum of pharmacological activities, including but not limited to:
-
Anticancer Activity: Several studies have highlighted the potential of pyridine derivatives as anticancer agents. These compounds have been shown to inhibit tumor cell proliferation and induce apoptosis. For instance, certain 2-chloropyridine derivatives bearing a 1,3,4-oxadiazole moiety have demonstrated potent activity against gastric cancer cells, with some compounds exhibiting significant telomerase inhibitory activity[2].
-
Antimicrobial and Antifungal Activity: Derivatives of pyridine have been investigated for their efficacy against various bacterial and fungal strains. For example, newly synthesized 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives have shown promising antimicrobial and antifungal properties[3].
-
Neurological and Receptor Binding Activity: The pyridine scaffold is a key component in molecules targeting the central nervous system. Analogues have been evaluated for their binding affinity to various receptors, including serotoninergic, dopaminergic, and adrenergic receptors[4].
-
Anti-inflammatory Activity: The resolution of inflammation is a critical physiological process, and certain polyunsaturated fatty acid-derived molecules containing pyridine-like structures play a significant role in this process[5].
II. Comparative Quantitative Data of Analogue Activity
The following table summarizes the quantitative biological activity data for various analogues of this compound, providing a basis for comparing their potency and selectivity.
| Compound/Analogue | Target/Assay | Activity (IC50/Ki/MIC) | Reference |
| Compound 6o (2-chloropyridine derivative) | Telomerase Inhibition | IC50 = 2.3 ± 0.07 μM | [2] |
| Compound 6u (2-chloropyridine derivative) | SGC-7901 (gastric cancer cell) Proliferation | More potent than positive control | [2] |
| ARN25062 | CDC42 GTPase Interaction Inhibition | Significantly inhibited tumor growth in vivo | [6] |
| ARN24928 | CDC42 GTPase Interaction Inhibition | Less efficacy in tumor growth inhibition | [6] |
| Derivative 3e (Arylpiperazine derivative) | 5-HT2C Receptor Binding | Ki = 5.04 ± 0.227 nM | [4] |
| Compound 12m (2-(pyridin-2-yl) pyrimidine derivative) | Anti-fibrotic activity in HSC-T6 cells | IC50 = 45.69 μM | [7] |
| Compound 12q (2-(pyridin-2-yl) pyrimidine derivative) | Anti-fibrotic activity in HSC-T6 cells | IC50 = 45.81 μM | [7] |
| Compound 7 (acetohydrazide derivative) | Antibacterial (various strains) | MIC 0.05 – 0.5 μg/ml | [3] |
| Compound 7 (acetohydrazide derivative) | Antifungal (C. albicans) | MIC 0.05 μg/ml | [3] |
| 1-(amino N-(pyridin-3yl)methanethiol-4-(pyridin-2-yl) thiosemicarbazide (H2PPY)) | Ehrlich Ascites Carcinoma (in vitro) | Remarkably decreased viable cell count | [8] |
III. Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a framework for understanding and potentially replicating the presented findings.
A. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cell lines (e.g., SGC-7901) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and a vehicle control. A positive control (e.g., a known cytotoxic drug) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined by plotting cell viability against compound concentration[9].
B. Telomerase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the telomerase enzyme.
-
Preparation of Telomerase Extract: Telomerase extract is prepared from a suitable cell line (e.g., SGC-7901).
-
Reaction Mixture: A reaction mixture is prepared containing the telomerase extract, a biotinylated telomerase substrate (TS) primer, dNTPs, and the test compound at various concentrations.
-
Telomerase Reaction: The reaction is incubated to allow for the extension of the TS primer by telomerase.
-
Hybridization and Detection: The telomeric repeats added to the primer are detected using a specific probe and a colorimetric or chemiluminescent detection method.
-
Data Analysis: The inhibitory activity is quantified, and the IC50 value is calculated[2].
C. Receptor Binding Assays
These assays determine the affinity of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT2C) are prepared.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand specific for the receptor and various concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Radioactivity Measurement: The radioactivity of the filters (representing the bound ligand) is measured using a scintillation counter.
-
Data Analysis: The Ki (inhibition constant) is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand)[4].
IV. Visualizations of Relevant Pathways and Workflows
The following diagrams illustrate key concepts and processes related to the biological evaluation of the discussed compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro pharmacological evaluation of novel 2-hydroxypropyl-4-arylpiperazine derivatives as serotoninergic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Major structure-activity relationships of resolvins, protectins, maresins and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Spectroscopic Comparative Analysis of 2-(2-Chloropyridin-4-yl)propan-2-ol and Its Derivatives
This guide provides a detailed spectroscopic comparison of 2-(2-Chloropyridin-4-yl)propan-2-ol and its derivatives. The following sections present a summary of expected spectroscopic data based on related compounds, detailed experimental protocols for acquiring such data, and a visualization of the parent compound's structure. This information is intended to assist researchers, scientists, and drug development professionals in the identification and characterization of this class of compounds.
Spectroscopic Data Summary
These predictions are based on established chemical shift principles and spectral data from analogous structures such as 2-chloropyridine and various pyridine derivatives.
Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted)
| Compound | Chemical Shift (δ) of Pyridine Protons (ppm) | Chemical Shift (δ) of Aliphatic Protons (ppm) |
| This compound | H-3/H-5: ~7.3-7.5 (d), H-6: ~8.3 (d) | -CH₃: ~1.6 (s, 6H), -OH: variable |
| 2-(2-Chloropyridin-4-yl)acetic acid | H-3/H-5: ~7.4-7.6 (d), H-6: ~8.4 (d) | -CH₂-: ~3.7 (s, 2H), -COOH: ~10-12 (s, 1H) |
| 2-(2-Chloropyridin-4-yl)-2-methoxypropane | H-3/H-5: ~7.3-7.5 (d), H-6: ~8.3 (d) | -C(CH₃)₂: ~1.5 (s, 6H), -OCH₃: ~3.2 (s, 3H) |
Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Chemical Shift (δ) of Pyridine Carbons (ppm) | Chemical Shift (δ) of Aliphatic Carbons (ppm) |
| This compound | C-2: ~152, C-3/C-5: ~121, C-4: ~158, C-6: ~150 | -C(CH₃)₂: ~70, -CH₃: ~29 |
| 2-(2-Chloropyridin-4-yl)acetic acid | C-2: ~152, C-3/C-5: ~122, C-4: ~145, C-6: ~150 | -CH₂-: ~41, -COOH: ~175 |
| 2-(2-Chloropyridin-4-yl)-2-methoxypropane | C-2: ~152, C-3/C-5: ~120, C-4: ~157, C-6: ~150 | -C(CH₃)₂: ~78, -C(CH₃)₂: ~27, -OCH₃: ~50 |
Table 3: Comparative IR and Mass Spectrometry Data (Predicted)
| Compound | Key IR Absorptions (cm⁻¹) | Mass-to-Charge Ratio (m/z) of Molecular Ion [M]⁺ (Predicted) |
| This compound | 3400-3200 (O-H stretch), 1600-1450 (C=C, C=N stretch), ~1050 (C-O stretch), ~750 (C-Cl stretch) | 171/173 (due to ³⁵Cl/³⁷Cl isotopes)[1] |
| 2-(2-Chloropyridin-4-yl)acetic acid | 3300-2500 (O-H stretch, broad), ~1710 (C=O stretch), 1600-1450 (C=C, C=N stretch), ~750 (C-Cl stretch) | 171/173 (due to ³⁵Cl/³⁷Cl isotopes) |
| 2-(2-Chloropyridin-4-yl)-2-methoxypropane | 2980-2850 (C-H stretch), 1600-1450 (C=C, C=N stretch), ~1100 (C-O stretch), ~750 (C-Cl stretch) | 185/187 (due to ³⁵Cl/³⁷Cl isotopes) |
Experimental Protocols
The following are detailed, standard methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with an exponential multiplication function (line broadening of 0.3 Hz) before Fourier transformation.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a pulse angle of 45-60 degrees.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) to compensate for the low natural abundance of ¹³C.
-
Process the data with an exponential multiplication function (line broadening of 1-2 Hz) before Fourier transformation.
-
Reference the spectrum to the deuterated solvent peaks.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
-
Liquid/Oil Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal/salt plates).
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).
-
Key parameters such as capillary voltage, cone voltage, and desolvation gas temperature should be optimized for the specific compound.
-
-
Data Acquisition (EI-MS):
-
Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
For direct insertion, heat the probe to volatilize the sample.
-
Use a standard electron energy of 70 eV.
-
Acquire the mass spectrum over a suitable m/z range.
-
Visualizations
The following diagram illustrates the chemical structure of the parent compound, this compound, and highlights the key functional groups and substitution patterns that influence its spectroscopic properties.
Caption: Structure of this compound and its derivatization sites.
References
Comparative Analysis of 2-(2-Chloropyridin-4-yl)propan-2-ol and its Analogs as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Product Specifications and Alternatives
2-(2-Chloropyridin-4-yl)propan-2-ol and its structural analogs are available from various chemical suppliers. A key aspect of their quality and potential performance in biological assays is their purity. Below is a comparison of the target compound and its alternatives based on commercially available data.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification |
| This compound | 1240620-98-7 | C₈H₁₀ClNO | 171.62 | >95% |
| 2-(Pyridin-2-yl)propan-2-ol | 37988-38-8 | C₈H₁₁NO | 137.18 | ≥98% |
| 2-(4-Chloropyridin-2-yl)propan-2-ol | 40472-76-2 | C₈H₁₀ClNO | 171.62 | Not specified |
| 2-(4-Bromopyridin-2-yl)propan-2-ol | 477252-20-3 | C₈H₁₀BrNO | 216.08 | ≥95% |
Note: The purity specifications are as reported by representative suppliers and may vary between batches and vendors. It is crucial to obtain a lot-specific Certificate of Analysis for precise purity data before conducting any experiments.
Context for Biological Evaluation: The c-Met Signaling Pathway
Compounds containing a pyridine scaffold are frequently investigated as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. The c-Met receptor tyrosine kinase, for instance, is a well-established target in oncology. Its signaling pathway plays a crucial role in cell proliferation, migration, and survival. The diagram below illustrates the major components of the c-Met signaling cascade, providing a biological context for the evaluation of potential inhibitors.
Caption: The c-Met signaling pathway initiated by HGF binding.
Experimental Protocol: c-Met Kinase Activity Assay
To quantitatively compare the inhibitory potential of this compound and its analogs, a biochemical kinase assay is essential. The following protocol is based on a commercially available c-Met Kinase Assay Kit and can be adapted to determine the half-maximal inhibitory concentration (IC₅₀) for each compound.
Objective: To measure the in vitro inhibitory activity of test compounds against the c-Met kinase.
Materials:
-
Recombinant c-Met enzyme
-
Kinase assay buffer
-
ATP solution
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Max reagent
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Luminometer
Experimental Workflow:
The following diagram outlines the key steps in the c-Met kinase inhibition assay.
Caption: Workflow for the in vitro c-Met kinase inhibition assay.
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock.
-
Prepare serial dilutions of the test compounds in DMSO, followed by a final dilution in 1x Kinase Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compounds or DMSO (for positive and negative controls) to the wells of a 96-well plate.
-
Add 20 µL of 1x Kinase Assay Buffer to the "blank" wells.
-
-
Enzyme Addition:
-
Dilute the recombinant c-Met enzyme to the desired concentration in 1x Kinase Assay Buffer.
-
Add 20 µL of the diluted enzyme to all wells except the "blank" wells.
-
-
Reaction Initiation:
-
Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the substrate.
-
Add 25 µL of the master mix to all wells to initiate the kinase reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 45 minutes.
-
-
Signal Detection:
-
Allow the Kinase-Glo® Max reagent to equilibrate to room temperature.
-
Add 50 µL of the Kinase-Glo® Max reagent to each well. This will stop the kinase reaction and generate a luminescent signal.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the "blank" wells from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
This guide provides a starting point for the comparative evaluation of this compound and its analogs as potential kinase inhibitors. While existing data on their physical and chemical properties are presented, a direct comparison of their biological efficacy requires the generation of new experimental data. The provided experimental protocol for a c-Met kinase assay offers a robust method for obtaining the necessary quantitative data, such as IC₅₀ values. By following this framework, researchers can systematically evaluate and compare these compounds, contributing to a better understanding of their structure-activity relationships and potential as therapeutic agents.
A Practical Guide to a Cross-Reactivity Study of 2-(2-Chloropyridin-4-yl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting a cross-reactivity study of 2-(2-chloropyridin-4-yl)propan-2-ol. In the absence of publicly available cross-reactivity data for this specific compound, this document outlines a robust experimental approach, including detailed protocols and data analysis methods, to enable researchers to generate and interpret their own comparative data. This guide is intended to be a practical resource for assessing the specificity of antibodies raised against this compound, a critical step in the development of immunoassays for research, diagnostic, or therapeutic applications.
Rationale for Study
This compound may be a metabolite of a pharmaceutical compound, a candidate for drug development itself, or a hapten for the generation of specific antibodies. A cross-reactivity study is essential to determine the specificity of these antibodies and to identify any potential interference from structurally related molecules. This ensures the reliability and accuracy of any subsequent immunoassays.
Potential Cross-Reactants
A crucial aspect of a cross-reactivity study is the selection of appropriate compounds to test for binding to the antibody. Based on the structure of this compound, the following structurally similar compounds are recommended for inclusion in the analysis:
-
Core Structure Analogs:
-
Side Chain Variants:
-
2-(2-Chloropyridin-4-yl)ethanol
-
1-(2-Chloropyridin-4-yl)ethanone
-
-
Positional Isomers:
-
2-(4-Chloropyridin-2-yl)propan-2-ol[3]
-
2-(6-Chloropyridin-3-yl)propan-2-ol
-
-
Halogen Variants:
-
2-(2-Bromopyridin-4-yl)propan-2-ol
-
Experimental Design and Protocols
The following sections detail the experimental workflow for a comprehensive cross-reactivity study, from immunogen preparation to data analysis.
Immunogen Preparation: Hapten-Carrier Protein Conjugation
Since this compound is a small molecule (a hapten), it must be conjugated to a larger carrier protein to elicit an immune response.[4][5] Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) are commonly used carrier proteins. The following is a general protocol using a carbodiimide crosslinker.
Materials:
-
This compound (with a derivative containing a carboxyl group for conjugation)
-
Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Protocol:
-
Dissolve the carboxylated derivative of this compound in a minimal amount of an organic solvent (e.g., DMSO or DMF) and then dilute with PBS.
-
Add a molar excess of EDC and NHS to the hapten solution to activate the carboxyl group.
-
Incubate for 1 hour at room temperature with gentle stirring.
-
Dissolve the carrier protein (BSA or KLH) in PBS.
-
Add the activated hapten solution to the carrier protein solution.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purify the conjugate by dialysis against PBS to remove unreacted hapten and crosslinker by-products.
-
Determine the conjugation efficiency using spectrophotometry or a suitable protein assay.
Antibody Production
Polyclonal or monoclonal antibodies can be generated against the immunogen. Polyclonal antibody production in a suitable animal model (e.g., rabbits or goats) is often sufficient for initial cross-reactivity screening.
Competitive ELISA for Cross-Reactivity Assessment
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for determining the cross-reactivity of an antibody with various compounds.[6][7]
Materials:
-
Polyclonal antibody against this compound
-
Coating antigen (hapten conjugated to a different carrier protein than the one used for immunization, e.g., Ovalbumin-hapten conjugate)
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
This compound standard
-
Potential cross-reactant compounds
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Protocol:
-
Coating: Coat the wells of a 96-well plate with the coating antigen (100 µL/well of 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant.
-
In separate tubes, pre-incubate the diluted antibody with either the standard or a cross-reactant (50 µL of antibody + 50 µL of standard/cross-reactant) for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixtures to the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of the substrate solution to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Presentation and Analysis
IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of the analyte that causes a 50% reduction in the maximum signal. The IC50 value is determined for the target compound and each potential cross-reactant by plotting the absorbance against the logarithm of the analyte concentration and fitting the data to a sigmoidal dose-response curve.[8][9][10]
Calculation of Cross-Reactivity
The percentage of cross-reactivity (%CR) is calculated using the following formula[11]:
%CR = (IC50 of this compound / IC50 of the test compound) x 100
Hypothetical Data Table
The results of the cross-reactivity study should be summarized in a clear and concise table.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 10 | 100 |
| 2-(Pyridin-4-yl)propan-2-ol | 500 | 2 |
| 4-Amino-2-chloropyridine | >10,000 | <0.1 |
| 2-(4-Chloropyridin-2-yl)propan-2-ol | 85 | 11.8 |
| 2-(2-Bromopyridin-4-yl)propan-2-ol | 25 | 40 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the cross-reactivity study.
Competitive ELISA Principle
References
- 1. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 2. 4-Chloropyridin-2-ol | C5H4ClNO | CID 2757611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 40472-76-2|2-(4-Chloropyridin-2-yl)propan-2-ol|BLD Pharm [bldpharm.com]
- 4. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 5. Conjugation of Haptens | Springer Nature Experiments [experiments.springernature.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Star Republic: Guide for Biologists [sciencegateway.org]
- 9. IC50 Calculator | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 2-(2-Chloropyridin-4-yl)propan-2-ol: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(2-Chloropyridin-4-yl)propan-2-ol, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
The disposal of this compound, a chlorinated pyridine derivative, requires careful handling due to its potential hazards. This guide outlines the necessary personal protective equipment (PPE), spill containment measures, and waste disposal protocols.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to work in a well-ventilated area, preferably under a chemical fume hood.[1][2] The appropriate personal protective equipment (PPE) must be worn at all times to prevent skin and eye contact, inhalation, and ingestion.
Required Personal Protective Equipment (PPE):
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber or PVA) | Prevents skin contact. Nitrile gloves are not recommended for prolonged use with pyridine compounds.[3] |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes. |
| Lab Coat | Fully-buttoned, chemical-resistant | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA approved respirator | Use if ventilation is inadequate or if irritation is experienced.[2] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1]
-
Contain the Spill: Use an inert, absorbent material such as sand, diatomite, or universal binder to contain the spill.[4] Do not use combustible materials like sawdust.
-
Collect the Waste: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled, and sealable container for hazardous waste disposal.[1][3]
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to the appropriate environmental health and safety (EHS) office.
Waste Disposal Procedure
All waste containing this compound, including contaminated materials, must be treated as hazardous waste.
Waste Collection and Storage:
-
Waste Container: Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[3] The container must be kept tightly closed when not in use.[1][2]
-
Segregation: Store waste this compound away from incompatible materials such as strong oxidizing agents, strong acids, and peroxides.[1][2]
-
Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][5]
Final Disposal:
-
Professional Disposal: Arrange for the disposal of the hazardous waste through an approved waste disposal plant.[1][2][6] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[6]
-
Environmental Precaution: Do not release the chemical or its waste into the environment, as it may be toxic to aquatic life with long-lasting effects.[2][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
